AMC-GlcNAc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22N2O9 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(2S,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] N-(4-methyl-2-oxochromen-7-yl)carbamate |
InChI |
InChI=1S/C19H22N2O9/c1-8-5-14(24)28-12-6-10(3-4-11(8)12)21-19(27)30-18-15(20-9(2)23)17(26)16(25)13(7-22)29-18/h3-6,13,15-18,22,25-26H,7H2,1-2H3,(H,20,23)(H,21,27)/t13?,15?,16-,17-,18+/m1/s1 |
InChI Key |
KVEFPCDHWFVJMK-RDUYEZRFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Principle of AMC-GlcNAc Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the principles and applications of 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (interchangeably referred to as AMC-GlcNAc or 4-MU-GlcNAc), a widely utilized fluorogenic substrate in biochemical assays. We will delve into the core mechanism of its fluorescence, present key quantitative data, detail experimental protocols for its use, and visualize the relevant biological pathways.
Core Principle: Enzymatic De-quenching of a Fluorophore
The utility of this compound as a reporter molecule lies in the principle of fluorescence quenching and de-quenching . The core of this system is the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), also known as 4-methylumbelliferone (B1674119) (4-MU) when hydrolyzed.
In its native state, the this compound molecule is non-fluorescent or very weakly fluorescent . This is because the N-acetyl-β-D-glucosamine (GlcNAc) moiety is covalently linked to the hydroxyl group of the AMC fluorophore. This linkage alters the electronic properties of the coumarin (B35378) ring system, effectively "quenching" its ability to emit light upon excitation.
The fluorescence is "turned on" by the enzymatic activity of specific glycoside hydrolases, most notably β-N-acetylglucosaminidases , such as O-GlcNAcase (OGA). These enzymes catalyze the hydrolysis of the glycosidic bond between the GlcNAc sugar and the AMC molecule. This cleavage event releases the free, unconjugated 4-methylumbelliferone (4-MU). Liberated 4-MU is a highly fluorescent molecule with a distinct excitation and emission spectrum.
The intensity of the resulting fluorescence is directly proportional to the amount of free 4-MU generated, which in turn is a direct measure of the enzymatic activity of the β-N-acetylglucosaminidase being assayed. This principle allows for highly sensitive and continuous monitoring of enzyme kinetics.
Quantitative Data
| Property | Free 4-Methylumbelliferone (4-MU) | 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (this compound) |
| Fluorescence State | Highly Fluorescent | Non-fluorescent (Quenched) |
| Excitation Maximum (λex) | ~365 nm | Not applicable |
| Emission Maximum (λem) | ~445 nm | Not applicable |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ at 360 nm (in 0.1 M NaOH) | Data not readily available |
| Quantum Yield (Φ) | ~0.63 (in 0.1 M NaOH) | Data not readily available |
Experimental Protocols
The following provides a detailed methodology for a typical in vitro assay to measure O-GlcNAcase (OGA) activity using this compound.
Materials and Reagents
-
Enzyme Source: Purified recombinant OGA or cell/tissue lysates.
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (this compound), typically a 10 mM stock solution in DMSO.
-
Assay Buffer: 50 mM MES, 100 mM NaCl, pH 5.5.[1]
-
Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃).
-
Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve, typically a 1 mM stock solution in DMSO.
-
Inhibitor (Optional Control): A known OGA inhibitor, such as Thiamet-G, to confirm specificity.
-
96-well black, flat-bottom microplate: For fluorescence measurements to minimize background.
-
Fluorescence microplate reader: Capable of excitation at ~365 nm and emission detection at ~445 nm.
Assay Procedure
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the 4-MU standard in assay buffer to generate a standard curve (e.g., 0-100 µM).
-
Dilute the OGA enzyme source to the desired concentration in assay buffer. The optimal concentration should be determined empirically through enzyme titration.
-
Prepare the this compound substrate solution by diluting the stock to the desired final concentration in assay buffer (e.g., 1 mM final concentration).[1]
-
-
Assay Setup (in a 96-well plate):
-
Standard Curve Wells: Add a fixed volume (e.g., 100 µL) of each 4-MU standard dilution in triplicate.
-
Sample Wells: Add the diluted OGA enzyme to triplicate wells.
-
Blank (No Enzyme) Wells: Add assay buffer instead of the enzyme to triplicate wells. This will account for any spontaneous substrate hydrolysis.
-
Inhibitor Control Wells (Optional): Pre-incubate the enzyme with the OGA inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells (except the standard curve wells). The final reaction volume is typically 100-200 µL.
-
Mix the contents of the wells gently (e.g., by orbital shaking for 30 seconds).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction. This can be determined in a preliminary time-course experiment.
-
-
Termination and Measurement:
-
Stop the reaction by adding a volume of the stop solution (e.g., 100 µL of 0.5 M Na₂CO₃) to all wells (except the standard curve wells). The high pH of the stop solution also enhances the fluorescence of the 4-MU product.
-
Measure the fluorescence intensity of the plate using a microplate reader with excitation at ~365 nm and emission at ~445 nm.
-
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Blank Correction: Subtract the average fluorescence of the blank (no enzyme) wells from the fluorescence readings of all sample and control wells.
-
Calculate Enzyme Activity: Use the equation from the standard curve to convert the blank-corrected fluorescence readings of the samples into the concentration of 4-MU produced.
-
Express Activity: Enzyme activity is typically expressed as the amount of product formed per unit time per amount of enzyme (e.g., pmol/min/µg of protein).
Signaling Pathways and Experimental Workflows
The enzymatic activity measured by the this compound assay is a key component of a larger cellular signaling network. O-GlcNAcylation is a dynamic post-translational modification that rivals phosphorylation in its regulatory importance.
The Hexosamine Biosynthetic Pathway and O-GlcNAc Cycling
The substrate for O-GlcNAc transferase (OGT), UDP-GlcNAc, is produced by the hexosamine biosynthetic pathway (HBP). This pathway integrates cellular nutrient status (glucose, amino acids, fatty acids, and nucleotides) to regulate protein function through O-GlcNAcylation. O-GlcNAcase (OGA) removes this modification, allowing for dynamic cycling.
Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAc Cycling.
Experimental Workflow for OGA Activity Assay
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Experimental workflow for the OGA activity assay.
Principle of this compound Fluorescence
This diagram visualizes the core principle of fluorescence generation.
Caption: Enzymatic cleavage and fluorescence generation.
References
A Technical Guide to the Mechanism and Application of 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG). It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed insights into the application of this fluorogenic substrate for the sensitive detection of β-hexosaminidase activity. This guide includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of this important biochemical tool.
Core Mechanism of Action
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) is a widely utilized fluorogenic substrate for the detection of N-acetyl-β-D-glucosaminidase (NAGase), a type of β-hexosaminidase.[1] The fundamental principle of its action lies in the enzymatic hydrolysis of the non-fluorescent 4-MUG molecule to yield two products: N-acetyl-β-D-glucosamine and the highly fluorescent compound, 4-methylumbelliferone (B1674119) (4-MU).[2]
The enzymatic reaction is catalyzed by β-hexosaminidase, which cleaves the glycosidic bond between the N-acetyl-β-D-glucosamine sugar and the 4-methylumbelliferyl moiety.[3] Upon its release, 4-methylumbelliferone exhibits strong fluorescence under specific pH conditions, providing a direct and sensitive measure of enzyme activity. This mechanism is central to numerous assays for quantifying β-hexosaminidase levels in various biological samples, including cell lysates and serum.[2][4] Such assays are crucial for the diagnosis and research of lysosomal storage diseases, such as Tay-Sachs and Sandhoff disease, which are characterized by deficiencies in β-hexosaminidase activity.[2][5]
The fluorescence of the liberated 4-methylumbelliferone is highly pH-dependent.[2][6] At a neutral pH, its fluorescence is minimal, but it increases significantly in alkaline conditions, with maximal fluorescence intensity typically observed at a pH of 10 or higher.[6][7] This property is exploited in assays by stopping the enzymatic reaction with a high-pH buffer, which simultaneously halts the enzyme activity and maximizes the fluorescent signal of the product.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of 4-MUG in β-hexosaminidase assays.
Table 1: Physicochemical and Spectroscopic Properties of 4-MUG and 4-MU
| Parameter | 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) | 4-Methylumbelliferone (4-MU) |
| Molecular Formula | C₁₈H₂₁NO₈ | C₁₀H₈O₃ |
| Molar Mass | 379.36 g/mol | 176.17 g/mol |
| Excitation Wavelength (λex) | Non-fluorescent | ~360-365 nm (at alkaline pH) |
| Emission Wavelength (λem) | Non-fluorescent | ~445-460 nm |
| Optimal pH for Fluorescence | N/A | ≥ 10 |
| Solubility | Soluble in DMF and DMSO | Soluble in methanol (B129727) and glacial acetic acid |
Table 2: Kinetic Parameters of β-Hexosaminidase with 4-MUG
| Enzyme Source | Isozyme | Kₘ (mM) | Vₘₐₓ (nmol/h/mg protein) | Optimal pH for Activity | Reference |
| Human Placenta | Hex A | 0.77 | Not Reported | 4.2-4.5 | [8] |
| Human Placenta | Hex B | 0.53 | Not Reported | 4.2-4.5 | [8] |
| Transfected CHO cells | Hex M (engineered) | 0.49 ± 0.04 | 5.1 ± 0.1 (x 10⁶ nmol/h/g) | Not Reported | [9] |
| Transfected CHO cells | Hex A | 0.61 ± 0.08 | 10.1 ± 0.5 (x 10⁶ nmol/h/g) | Not Reported | [9] |
Experimental Protocols
This section provides a detailed methodology for a typical β-hexosaminidase activity assay using 4-MUG with cell lysates.
Preparation of Cell Lysates
-
Cell Culture: Culture cells to approximately 80-90% confluency.
-
Harvesting:
-
For adherent cells, wash with ice-cold phosphate-buffered saline (PBS), then detach using a cell scraper in fresh ice-cold PBS.
-
For suspension cells, directly collect the cell suspension.
-
-
Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again under the same conditions.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent like Triton X-100) supplemented with protease inhibitors. A common recipe is 1% Triton X-100 in KPBS (136 mM KCl, 10 mM KH₂PO₄, pH 7.25).[4]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including lysosomal enzymes.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing enzyme activity.
β-Hexosaminidase Activity Assay
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of 4-MUG (e.g., 10 mM in a suitable solvent like DMSO or a buffer).
-
Reaction Buffer: Prepare a citrate-phosphate buffer (e.g., 0.1 M citrate, 0.2 M phosphate) at the optimal pH for the enzyme (typically pH 4.2-4.5 for lysosomal hexosaminidases).[10]
-
Stop Buffer: Prepare a high-pH stop buffer, such as 0.2 M glycine-carbonate buffer, pH 10.7.
-
Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone in the stop buffer to generate a standard curve for quantifying the amount of product formed.
-
-
Assay Procedure:
-
In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
Add the reaction buffer to bring the volume to a desired level (e.g., 50 µL).
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution to a final concentration of approximately 1-2 mM.[4]
-
Incubate the plate at 37°C for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding an excess of the stop buffer (e.g., 200 µL).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of each well using a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.[4]
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (containing all components except the cell lysate) from all sample readings.
-
Use the 4-methylumbelliferone standard curve to convert the fluorescence readings of the samples into the amount of product (4-MU) formed.
-
Calculate the enzyme activity, typically expressed as nanomoles of 4-MU produced per hour per milligram of protein.
-
Mandatory Visualizations
Signaling Pathway: Enzymatic Cleavage of 4-MUG
Caption: Enzymatic hydrolysis of 4-MUG by β-hexosaminidase.
Experimental Workflow: 4-MUG Assay
Caption: A typical experimental workflow for a 4-MUG based β-hexosaminidase assay.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Cell Lysate Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A single site in human β-hexosaminidase A binds both 6-sulfate-groups on hexosamines and the sialic acid moiety of GM2 ganglioside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of a hybrid β-hexosaminidase subunit capable of forming stable homodimers that hydrolyze GM2 ganglioside in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Chitinase Activity in Soil Samples Using AMC-GlcNAc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (AMC-GlcNAc) for the sensitive detection of chitinase (B1577495) activity in soil samples. Chitinase, a key enzyme in the degradation of chitin (B13524), the second most abundant polysaccharide in nature, plays a crucial role in soil nutrient cycling and microbial ecology.[1][2] The fluorometric assay using this compound offers a highly sensitive and specific method for quantifying the activity of β-N-acetylglucosaminidase (NAGase), a vital component of the chitinolytic enzyme system.[3][4][5][6][7] This guide details the underlying principles, experimental protocols, and data interpretation for researchers in soil science, microbiology, and drug development exploring enzymatic activities in complex environmental matrices.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the fluorogenic substrate this compound by chitinolytic enzymes, specifically β-N-acetylglucosaminidase. This enzyme cleaves the bond between N-acetyl-β-D-glucosamine and the fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). In its conjugated form, 4-MU is non-fluorescent. However, upon enzymatic release and under alkaline conditions, 4-MU exhibits strong fluorescence, which can be quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the amount of 4-MU produced and, consequently, to the chitinase activity in the sample.[8][9]
Experimental Workflow
The overall workflow for determining chitinase activity in soil samples using this compound involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the determination of chitinase activity in soil using this compound.
Preparation of Reagents
-
Modified Universal Buffer (MUB): The pH of the buffer should be optimized for the specific soil environment, typically ranging from pH 5.0 to 6.0.[10][11] A common recipe involves dissolving specific amounts of Tris, maleic acid, citric acid, and boric acid in water, adjusting the pH with NaOH, and bringing it to the final volume.
-
This compound Substrate Solution: Prepare a stock solution of 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (e.g., 1 mM) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[12] This stock solution should be stored at -20°C. For the assay, a working solution is prepared by diluting the stock solution with the MUB to the desired final concentration (e.g., 200 µM).
-
4-Methylumbelliferone (4-MU) Standard Solution: A stock solution of 4-MU (e.g., 1 mM) is prepared in the same solvent as the substrate. This is used to generate a standard curve for quantifying the amount of 4-MU released in the enzymatic reaction. Working standards of various concentrations are prepared by diluting the stock solution with MUB.
-
Stopping Solution: A high pH buffer, such as 0.5 M NaOH or Tris-HCl at pH 10, is used to stop the enzymatic reaction and maximize the fluorescence of the liberated 4-MU.[8]
Soil Sample Preparation and Extraction
-
Soil Sampling and Homogenization: Collect soil samples from the desired location and depth. Remove any large debris and pass the soil through a 2 mm sieve to ensure homogeneity.
-
Soil Slurry Preparation: Prepare a soil slurry by mixing a known weight of fresh soil with a specific volume of MUB (e.g., 1 g of soil in 100 mL of buffer).[13] The slurry should be kept well-mixed during the experiment.
Fluorometric Assay Procedure
-
Assay Setup: In a 96-well microplate, add a specific volume of the soil slurry to each well (e.g., 200 µL).
-
Controls: Prepare the following controls:
-
Negative Control: Soil slurry with MUB instead of the substrate solution. This accounts for any background fluorescence from the soil.
-
Substrate Control: MUB with the substrate solution but without the soil slurry. This checks for spontaneous hydrolysis of the substrate.
-
Quench Control: Soil slurry with a known concentration of 4-MU standard. This is used to correct for any quenching of the fluorescence signal by substances in the soil extract.
-
-
Initiation of Reaction: Add the this compound working solution to the sample and control wells (e.g., 50 µL).
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 1-4 hours).[10][14] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding the stopping solution to each well (e.g., 50 µL of 0.5 M NaOH).
-
Centrifugation: Centrifuge the microplate to pellet the soil particles.
-
Fluorescence Measurement: Transfer the supernatant to a new black microplate and measure the fluorescence using a microplate fluorometer. The excitation wavelength is typically around 360-365 nm, and the emission wavelength is around 445-450 nm.[8][9]
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their known concentrations.
-
Calculation of Enzyme Activity:
-
Subtract the fluorescence of the negative control from the sample fluorescence.
-
Use the standard curve to determine the concentration of 4-MU released in each sample.
-
Correct for quenching if necessary using the quench control data.
-
Calculate the chitinase activity, typically expressed as nmol of 4-MU released per gram of dry soil per hour (nmol g⁻¹ h⁻¹).
-
Enzymatic Reaction Pathway
The core of the assay is the enzymatic cleavage of this compound by β-N-acetylglucosaminidase.
Quantitative Data Summary
The following tables summarize representative quantitative data for chitinase activity in soil samples as determined by fluorometric assays.
Table 1: Chitinase Activity in Different Soil Types
| Soil Type | Land Use | Chitinase Activity (nmol MUF g⁻¹ soil h⁻¹) | Reference |
| Loam | Forest | 555 - 110 (decreasing with depth) | [11] |
| Sandy Loam | Agricultural | 202.22 - 285 | [11] |
| Clay | Grassland | Varies with treatment | [15] |
Table 2: Typical Assay Parameters
| Parameter | Value | Reference |
| Substrate Concentration | 200 µM | [5] |
| Incubation Temperature | 37°C | [10][14] |
| Incubation Time | 1 - 18 hours | [10] |
| Assay pH | 5.0 - 6.0 | [10][11] |
| Excitation Wavelength | 360 - 365 nm | [8][9] |
| Emission Wavelength | 445 - 450 nm | [8][9] |
Applications and Considerations
The this compound assay for chitinase activity is a powerful tool in various research fields:
-
Soil Health and Nutrient Cycling: Assessing microbial activity and the capacity of soil to decompose chitin, a significant source of carbon and nitrogen.[2]
-
Fungal Biomass Estimation: Chitinase activity has been shown to correlate with fungal biomass in soil, providing an indicator of the active fungal population.[3][4][5][6]
-
Biocontrol Research: Evaluating the chitinolytic potential of microbial isolates for the biological control of fungal plant pathogens.
-
Drug Development: Screening for inhibitors of chitinase, which can be potential antifungal or anti-inflammatory agents.
Important Considerations:
-
Substrate Specificity: While this compound is widely used, it primarily measures the activity of β-N-acetylglucosaminidase, which is an exo-chitinase. For a complete picture of chitin degradation, it can be beneficial to use other substrates, such as 4-MU-chitobiose or 4-MU-chitotriose, to assess endo-chitinase activity.[2]
-
Soil Matrix Effects: The presence of humic substances and other compounds in soil extracts can quench the fluorescence of 4-MU. It is crucial to include appropriate controls to account for these effects.
-
Optimization: The assay conditions, including pH, temperature, and incubation time, should be optimized for the specific soil type and microbial community being studied to ensure accurate and reproducible results.
This technical guide provides a solid foundation for the application of the this compound fluorometric assay for the determination of chitinase activity in soil samples. By following the detailed protocols and considering the key factors influencing the assay, researchers can obtain reliable and sensitive measurements of this important enzymatic activity.
References
- 1. Enzymatically hydrolyzed fluorescence-based chemical probe enables in situ mapping of chitinase activity in the rhizosphere (Journal Article) | OSTI.GOV [osti.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The use of fluorogenic substrates to measure fungal presence and activity in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Use of Fluorogenic Substrates To Measure Fungal Presence and Activity in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylumbelliferyl N-acetyl-b- D -glucosaminide b-N-acetylhexosaminidase substrate 37067-30-4 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 几丁质酶检测试剂盒,荧光 sufficient for 200 multiwell tests | Sigma-Aldrich [sigmaaldrich.com]
- 10. The determination of soil chitinase activity: Conditions for assay and ecological studies | Semantic Scholar [semanticscholar.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. selleckchem.com [selleckchem.com]
- 13. High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. new.academiapublishing.org [new.academiapublishing.org]
- 15. researchgate.net [researchgate.net]
The Role of 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (AMC-GlcNAc) in Lysosomal Enzyme Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic disorders resulting from defects in lysosomal function. These defects are most often due to the deficiency of a single enzyme required for the metabolism of lipids, glycoproteins, or mucopolysaccharides. A cornerstone in the study of these debilitating diseases is the ability to accurately and efficiently measure the activity of specific lysosomal enzymes. One of the most pivotal tools in this area of research is the fluorogenic substrate, 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide, commonly abbreviated as AMC-GlcNAc or 4-MU-GlcNAc. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in lysosomal enzyme research, with a particular focus on the diagnosis and study of GM2 gangliosidoses such as Tay-Sachs and Sandhoff diseases.
Core Principle: The Fluorogenic Assay
This compound is a synthetic substrate designed to measure the activity of β-N-acetylhexosaminidase (Hex), a key lysosomal enzyme. The principle of the assay is based on the enzymatic cleavage of the non-fluorescent this compound molecule. The substrate consists of an N-acetyl-β-D-glucosamine (GlcNAc) moiety linked to a 4-methylumbelliferone (B1674119) (4-MU) fluorophore. In the presence of active β-N-acetylhexosaminidase, the glycosidic bond is hydrolyzed, releasing the GlcNAc sugar and the highly fluorescent 4-methylumbelliferone. The resulting fluorescence can be quantified using a fluorometer, and the rate of its production is directly proportional to the enzyme's activity.
The enzymatic reaction is as follows:
Figure 1: Enzymatic cleavage of this compound.
Key Lysosomal Enzymes Assayed: β-N-acetylhexosaminidases
The primary targets of this compound are the β-N-acetylhexosaminidase isoenzymes, principally Hexosaminidase A (Hex A) and Hexosaminidase B (Hex B).[1] These enzymes are crucial for the catabolism of various glycoconjugates.
-
Hexosaminidase A (Hex A): A heterodimer composed of an α and a β subunit (αβ), encoded by the HEXA and HEXB genes, respectively.[2][3] Hex A is vital for the degradation of GM2 ganglioside, a complex lipid found in the cell membranes of neurons.[4][5]
-
Hexosaminidase B (Hex B): A homodimer of two β subunits (ββ), encoded by the HEXB gene.[6] Hex B can hydrolyze various substrates but is not active against GM2 ganglioside.[6]
Deficiencies in these enzymes lead to the accumulation of their substrates within lysosomes, causing the severe neurodegenerative conditions known as the GM2 gangliosidoses:
-
Tay-Sachs Disease: Caused by mutations in the HEXA gene, leading to a deficiency of Hex A.[7][8] This results in the accumulation of GM2 ganglioside, primarily in the brain.[2][3]
-
Sandhoff Disease: Results from mutations in the HEXB gene, causing a deficiency in both Hex A and Hex B.[7][8]
Role in GM2 Ganglioside Catabolism
The catabolism of GM2 ganglioside is a critical process for maintaining neuronal health. Hex A, in conjunction with the GM2 activator protein, cleaves the terminal N-acetylgalactosamine from GM2 ganglioside to form GM3 ganglioside.[3][6] A deficiency in Hex A disrupts this pathway, leading to the pathological accumulation of GM2 ganglioside.
References
- 1. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEXA Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hexosaminidase A and Total Hexosaminidase, Serum - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]
- 8. Tay-Sachs Disease and Sandhoff Disease - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
The Enzymatic Hydrolysis of AMC-GlcNAc: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the principles, applications, and methodologies for studying the enzymatic hydrolysis of 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (AMC-GlcNAc).
The enzymatic hydrolysis of the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (this compound) is a cornerstone technique for the sensitive detection and quantification of N-acetyl-β-D-glucosaminidase activity. This process is fundamental to understanding a variety of biological phenomena, from lysosomal storage disorders to the dynamic interplay of post-translational modifications. This guide provides a comprehensive overview of the core concepts, detailed experimental protocols, and relevant signaling pathways associated with this compound hydrolysis.
Core Principles of this compound Hydrolysis
This compound is a synthetic substrate that, upon enzymatic cleavage, releases a highly fluorescent molecule, 4-methylumbelliferone (B1674119) (4-MU). This reaction forms the basis of a sensitive and widely used fluorometric assay. The hydrolysis is catalyzed by a class of enzymes known as N-acetyl-β-D-glucosaminidases, which cleave the β-glycosidic bond between the N-acetylglucosamine (GlcNAc) sugar and the umbelliferyl fluorophore. The intensity of the fluorescence emitted by the liberated 4-MU is directly proportional to the enzymatic activity, allowing for precise quantification.
Several key enzymes are responsible for the hydrolysis of this compound in biological systems:
-
β-Hexosaminidases (HexA and HexB): These are lysosomal enzymes crucial for the degradation of glycoconjugates. Deficiencies in β-hexosaminidase A (HexA) activity lead to Tay-Sachs disease, a severe neurodegenerative disorder.[1][2][3][4]
-
O-GlcNAcase (OGA): This enzyme is located in the cytoplasm and nucleus and is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins.[5][6][7][8] This dynamic post-translational modification is a key regulator of numerous cellular processes.
-
Chitotriosidase (CHIT1): Primarily secreted by activated macrophages, chitotriosidase is involved in the degradation of chitin.[9][10][11][12] Elevated levels of this enzyme are a biomarker for several diseases, including Gaucher disease.
The catalytic mechanism for O-GlcNAcase, a key enzyme in this context, involves substrate-assisted catalysis, where the N-acetyl group of the GlcNAc moiety participates in the reaction.[13]
Quantitative Enzyme Kinetics
The efficiency of this compound hydrolysis by different enzymes can be compared using Michaelis-Menten kinetics, specifically the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/Conditions |
| O-GlcNAcase (OGA) | pNP-β-GlcNAc | 1100 | - | Human, recombinant |
| O-GlcNAcase (OGA) | 4-MU-GlcNAc | 430 | - | Human, recombinant |
| O-GlcNAcase (OGA) | FDGlcNAc | 84.9 | - | Human, recombinant |
| v-O-GlcNAcase | FDGlcNAc | 2100 | - | Human, recombinant splice variant |
| β-Hexosaminidase A (Hex A) | MUGS | - | - | Human, placental |
Note: Vmax values are often dependent on enzyme concentration and specific assay conditions and are therefore not always directly comparable across different studies. pNP-β-GlcNAc and FDGlcNAc are alternative substrates for N-acetyl-β-D-glucosaminidases.
Experimental Protocols
The following are generalized protocols for measuring N-acetyl-β-D-glucosaminidase activity using this compound. Specific conditions may need to be optimized for different enzymes, sample types, and laboratory equipment.
General Fluorometric Assay for N-acetyl-β-D-glucosaminidase Activity
This protocol is suitable for measuring the total activity of N-acetyl-β-D-glucosaminidases in various samples.
Materials:
-
Sample: Cell lysate, tissue homogenate, serum, plasma, or purified enzyme.
-
Assay Buffer: Typically a citrate-phosphate buffer with a pH suitable for the enzyme of interest (e.g., pH 4.1-4.5 for lysosomal enzymes, pH 6.5 for OGA).[6][14]
-
Substrate Stock Solution: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (this compound) dissolved in DMSO or a suitable solvent.
-
Stopping Solution: A high pH buffer, such as 0.2 M sodium carbonate or 0.25 M glycine (B1666218) buffer (pH 10.4), to terminate the reaction and maximize the fluorescence of 4-methylumbelliferone.[14]
-
Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve.
-
96-well black microplate: For fluorescence measurements.
-
Fluorometric plate reader: With excitation at ~365 nm and emission at ~445 nm.[1]
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate lysis buffer on ice. Centrifuge to remove cellular debris. Determine the protein concentration of the supernatant. For biological fluids like serum or plasma, dilution may be necessary.
-
Standard Curve: Prepare a series of 4-MU standards in the assay buffer to generate a standard curve (e.g., 0-400 pmol/well).[9][10]
-
Reaction Setup: In a 96-well black microplate, add the sample (e.g., 10-20 µL) to each well. For each sample, prepare a blank well containing the sample but no substrate.
-
Initiate Reaction: Add the this compound substrate solution to each well to a final concentration typically in the range of 0.3-8 mM.[6] The optimal concentration should be determined empirically and should ideally be around the Km value of the enzyme.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding the stopping solution to each well.
-
Fluorescence Measurement: Read the fluorescence in a plate reader with excitation at ~365 nm and emission at ~445 nm.
-
Data Analysis: Subtract the fluorescence of the blank from the sample readings. Use the 4-MU standard curve to convert the fluorescence readings into the amount of product formed (in pmol or nmol). Calculate the enzyme activity, typically expressed as pmol/min/mg of protein or U/L.
Specific Assay for Chitotriosidase (CHIT1) Activity
This protocol includes an inhibition step to distinguish CHIT1 activity from other N-acetyl-β-D-glucosaminidases.[9][10]
Materials:
-
Same as the general assay, with the addition of a CHIT1 Inhibition Buffer .
Procedure:
-
Sample Preparation: Homogenize cell or tissue samples in both CHIT1 Assay Buffer and CHIT1 Inhibition Buffer .[9][10]
-
Follow the general assay protocol (steps 2-8) for both sets of samples (with and without the inhibitor).
-
Data Analysis: Calculate the total N-acetyl-β-D-glucosaminidase activity from the samples in the assay buffer. Calculate the residual activity from the samples in the inhibition buffer. The CHIT1 activity is the difference between the total activity and the residual activity.
Signaling Pathways and Logical Relationships
The enzymatic hydrolysis of this compound is a tool to probe complex biological systems. One of the most significant of these is the O-GlcNAcylation signaling pathway, which is intricately linked with other major signaling networks, such as phosphorylation.
O-GlcNAc Cycling and its Interplay with Phosphorylation
The dynamic addition and removal of O-GlcNAc on nuclear and cytoplasmic proteins is a key regulatory mechanism. This "O-GlcNAc cycling" is controlled by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[7][15] O-GlcNAcylation can compete with phosphorylation for the same or adjacent serine/threonine residues on proteins, creating a "yin-yang" relationship that modulates protein function, stability, and localization.[16][17]
Experimental Workflow for this compound Hydrolysis Assay
The following diagram illustrates the typical workflow for conducting an enzymatic assay using this compound.
Logical Relationship of Enzyme Activity to Cellular Processes
The measurement of this compound hydrolysis provides insights into various cellular states and disease processes.
Conclusion
The enzymatic hydrolysis of this compound is a powerful and versatile tool in the arsenal (B13267) of researchers studying a wide array of biological processes. Its high sensitivity and the relative simplicity of the fluorometric assay make it an invaluable method for quantifying the activity of key enzymes involved in glycoconjugate degradation and dynamic protein modification. A thorough understanding of the underlying principles, coupled with meticulous experimental execution, will enable scientists and drug development professionals to effectively leverage this technique to advance our knowledge of cellular function in both health and disease.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Colorimetric assay for N-acetyl-beta-D-glucosaminidase (NAG) in pathological urine using the omega-nitrostyryl substrate: the development of a kit and the comparison of manual procedure with the automated fluorimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. abcam.com [abcam.com]
- 11. Transglycosidase activity of chitotriosidase: improved enzymatic assay for the human macrophage chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
- 15. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 16. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. O-GlcNAcylation and oxidation of proteins: is signalling in the cardiovascular system becoming sweeter? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Fluorogenic Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, discovery, and development of fluorogenic enzyme substrates. These powerful tools are essential for studying enzyme kinetics, elucidating biological pathways, and conducting high-throughput screening for drug discovery. This document details the design principles, synthesis, and characterization of these substrates, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Principles of Fluorogenic Enzyme Substrates
Fluorogenic enzyme substrates are molecules that are initially non-fluorescent or weakly fluorescent. Upon enzymatic cleavage, they release a highly fluorescent molecule, a fluorophore. This process allows for the real-time monitoring of enzyme activity, as the rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction.[1] The design of these substrates hinges on two key components: a recognition motif specific to the target enzyme and a fluorophore that is quenched in the intact substrate.
The general mechanism involves an enzyme recognizing and binding to the specific substrate moiety. The catalytic action of the enzyme then cleaves a bond, liberating the fluorophore from the quenching group or altering its electronic environment, leading to a significant increase in fluorescence. This "turn-on" fluorescence provides a sensitive and continuous method for measuring enzyme activity.
Data Presentation: A Comparative Look at Substrate Performance
The selection of an appropriate fluorogenic substrate is critical for the success of an assay. Key performance indicators include the Michaelis constant (Kₘ), which reflects the enzyme's affinity for the substrate, the catalytic rate constant (kcat), and the fluorescence properties of the released fluorophore (excitation and emission wavelengths).
Fluorophores for Enzyme Substrates
The choice of fluorophore is a crucial aspect of substrate design. Desirable properties include high fluorescence quantum yield, photostability, and excitation and emission wavelengths that minimize background fluorescence from biological samples.[2]
| Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics |
| Coumarins | |||
| 7-Amino-4-methylcoumarin (AMC) | 351 | 430 | Widely used, but susceptible to background fluorescence from UV excitation.[3] |
| 7-Amino-4-trifluoromethylcoumarin (AFC) | 382 | 480 | Red-shifted excitation and emission compared to AMC, reducing background interference. |
| Fluoresceins | |||
| Fluorescein (B123965) | 490 | 514 | High quantum yield, but fluorescence is pH-dependent.[4] |
| Rhodamines | |||
| Rhodamine 110 (Rh110) | 501 | 527 | Bright and photostable, often used in bis-substituted, self-quenched substrates. |
| Resorufins | |||
| Resorufin | ~571 | ~585 | Long-wavelength excitation and emission, minimizing autofluorescence.[2] |
Protease Substrates
Fluorogenic substrates are extensively used to assay the activity of proteases, such as caspases and serine proteases, which are critical in apoptosis and coagulation.
| Protease | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Caspases | ||||
| Caspase-3 | Ac-DEVD-AMC | Value not consistently reported | Value not consistently reported | Value not consistently reported |
| Caspase-7 | Ac-DEVD-AMC | Value not consistently reported | Value not consistently reported | Value not consistently reported |
| Serine Proteases | ||||
| Thrombin | Boc-VPR-AMC | 100 | Value not consistently reported | 4.0 x 10⁶ |
| Factor Xa | Boc-IEGR-AMC | 150 | Value not consistently reported | 3.3 x 10⁵ |
| Plasmin | Boc-VLK-AMC | 200 | Value not consistently reported | 1.0 x 10⁵ |
| Elastase | MeOSuc-AAPV-AMC | 1300 | Value not consistently reported | 1.8 x 10⁴ |
| Chymotrypsin | Suc-LLVY-AMC | Value not consistently reported | Value not consistently reported | 1.3 x 10⁶ |
Note: Kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the data. The values presented here are for comparative purposes.
Phosphatase Substrates
Fluorogenic substrates are crucial for studying phosphatases, enzymes that remove phosphate (B84403) groups and are key regulators of cellular signaling.
| Phosphatase | Substrate | Kₘ (µM) | Excitation (nm) | Emission (nm) |
| Alkaline Phosphatase | 4-Methylumbelliferyl Phosphate (MUP) | Varies with conditions | 360 | 440 |
| Alkaline Phosphatase | Fluorescein Diphosphate (FDP) | 95 ± 16 | 490 | 514 |
| Protein Tyrosine Phosphatases | Fluorescein Diphosphate (FDP) | Varies with enzyme | 490 | 514 |
Glycosidase Substrates
These substrates are used to detect glycosidases, which are involved in a wide range of biological processes, including the breakdown of carbohydrates.
| Glycosidase | Substrate | Excitation (nm) | Emission (nm) |
| β-Galactosidase | 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) | 365 | 445 |
| β-Glucuronidase | 4-Methylumbelliferyl-β-D-glucuronide (MUGlcU) | 365 | 445 |
| β-Glucosidase | 4-Methylumbelliferyl-β-D-glucoside | 365 | 445 |
| α-L-Fucosidase | 4-Methylumbelliferyl-α-L-fucopyranoside | 365 | 445 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and application of fluorogenic enzyme substrates.
Synthesis of Fluorogenic Substrates
Synthesis of Fluorescein Diphosphate (FDP)
This protocol describes a method for preparing gram quantities of FDP.[5]
-
Materials: Fluorescein, dibenzyl diisopropylphosphoramidite, oxidizing agent, catalyst, solvents (e.g., dichloromethane, acetonitrile), purification columns (e.g., silica (B1680970) gel).
-
Procedure:
-
Phosphitilate fluorescein using dibenzyl diisopropylphosphoramidite in the presence of a catalyst.
-
The resulting fluorescein bisphosphite intermediate is unstable and must be immediately oxidized to the bisphosphate.
-
Purify the fluorescein bis(dibenzylphosphate) intermediate by chromatography.
-
Remove the benzyl (B1604629) protecting groups under mild reduction conditions to yield FDP.
-
Purify the final product to remove any residual fluorescein monophosphate (FMP) or other impurities.
-
Characterization of Fluorogenic Substrates
Enzyme Kinetics Analysis
This protocol outlines a general method for determining the kinetic parameters of an enzyme using a fluorogenic substrate.
-
Materials: Purified enzyme, fluorogenic substrate, assay buffer, 96-well black microplate, fluorescence microplate reader.
-
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax.
-
Application in High-Throughput Screening (HTS)
HTS for Protein Tyrosine Phosphatase (PTP) Inhibitors
This protocol describes a high-throughput screening assay to identify inhibitors of PTPs using a fluorogenic substrate like DiFMUP.[6]
-
Materials: Purified PTP, DiFMUP substrate, assay buffer (e.g., Bis-Tris buffer, pH 6.0), DTT, compound library, 384- or 1536-well microplates, fluorescence plate reader.
-
Assay Conditions (Example for a 4 µL final volume): [6]
-
50 mM Bis-Tris, pH 6.0
-
0.005% Tween-20
-
2.5 mM DTT
-
0.5 nM STEP (catalytic domain)
-
25 µM OMFP (another fluorogenic substrate)
-
20 µM Test compound
-
1% Final DMSO concentration
-
-
Procedure:
-
Dispense the test compounds from the library into the microplate wells.
-
Add the PTP enzyme to all wells except for the negative controls.
-
Pre-incubate the enzyme with the compounds for a defined period.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at a constant temperature for a set time.
-
Measure the fluorescence intensity in each well.
-
Identify "hits" as compounds that significantly reduce the fluorescence signal compared to the controls without inhibitors.
-
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
General Signaling Pathway for Enzyme-Activated Fluorogenic Substrate
Caption: Enzyme-substrate interaction and fluorescence generation.
Experimental Workflow for HTS of Enzyme Inhibitors
Caption: High-throughput screening workflow for enzyme inhibitors.
Logical Relationship in FRET-Based Substrates
Caption: Principle of FRET-based fluorogenic substrates.
References
- 1. scbt.com [scbt.com]
- 2. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]
- 4. interchim.fr [interchim.fr]
- 5. tandfonline.com [tandfonline.com]
- 6. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AMC-GlcNAc enzyme assay protocol for microplate reader
Application Note and Protocol
Topic: Fluorogenic Enzyme Assay for N-acetyl-β-D-glucosaminidase (NAG/OGA) using an AMC-GlcNAc Substrate in a Microplate Reader Format
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
N-acetyl-β-D-glucosaminidases (NAGs), including O-GlcNAcase (OGA), are enzymes that catalyze the hydrolysis of terminal N-acetyl-D-glucosamine (GlcNAc) residues from various substrates.[1][2] Dysregulation of these enzymes is implicated in numerous diseases, such as lysosomal storage disorders, cancer, and neurodegenerative conditions, making them important therapeutic targets.[1][3]
This protocol describes a sensitive and continuous fluorogenic assay for measuring the activity of enzymes like NAG or OGA. The assay utilizes the substrate 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (this compound), although the principle is directly applicable to other coumarin-based substrates like 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[4][5][6] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time using a microplate reader. This assay format is ideal for enzyme kinetics, and high-throughput screening (HTS) of potential inhibitors or activators.[6]
Signaling Pathway and Reaction Principle
Caption: Enzymatic cleavage of this compound substrate to release fluorescent AMC.
Materials and Reagents
| Reagent | Supplier | Purpose |
| N-acetyl-β-D-glucosaminidase (NAG/OGA) Enzyme | Various | Enzyme source |
| This compound Substrate | Various | Fluorogenic substrate |
| 7-Amino-4-methylcoumarin (AMC) Standard | Various | For standard curve generation |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich, etc. | Solvent for substrate and standard |
| Citrate Buffer (or other appropriate buffer) | Various | Assay buffer |
| Sodium Hydroxide (NaOH) or Glycine-NaOH | Various | Stop solution (optional, for endpoint) |
| 96-well, black, flat-bottom microplates | Corning, Greiner | Low fluorescence background |
| Microplate Reader | Various | Fluorescence detection |
| Ultrapure Water | In-house | Reagent preparation |
Experimental Protocols
Reagent Preparation
Proper reagent preparation is critical for assay accuracy and reproducibility. Prepare fresh working solutions on the day of the experiment.
| Solution | Stock Concentration | Preparation Instructions | Storage |
| Assay Buffer | 1 M Citrate, pH 4.5 | Dissolve citric acid in ultrapure water, adjust pH to 4.5 with NaOH. Dilute to a working concentration of 50-100 mM. The optimal pH may vary depending on the specific enzyme.[1] | 4°C |
| This compound Substrate | 10 mM | Dissolve the required amount of this compound powder in 100% anhydrous DMSO. Vortex until fully dissolved. Protect from light. | -20°C, protected from light |
| AMC Standard | 1 mM | Dissolve 7-amino-4-methylcoumarin powder in 100% anhydrous DMSO. Vortex until fully dissolved. Protect from light. | -20°C, protected from light |
| Enzyme Solution | 1 mg/mL | Reconstitute lyophilized enzyme in the recommended buffer (often provided by the manufacturer) to create a stock. Aliquot and store. | -80°C |
| Stop Solution | 0.2 M Glycine-NaOH, pH 10.5 | Prepare a 0.2 M Glycine solution and adjust the pH to 10.5 with NaOH. This is used for endpoint assays to maximize AMC fluorescence. | Room Temperature |
Experimental Workflow Diagram
Caption: General experimental workflow for the this compound enzyme assay.
AMC Standard Curve
A standard curve is essential to convert Relative Fluorescence Units (RFU) into the molar amount of product formed.
-
Prepare a 10 µM AMC working solution by diluting the 1 mM stock in Assay Buffer.
-
Create a serial dilution of the 10 µM AMC solution in Assay Buffer in a 96-well plate.
-
Add Assay Buffer to a final volume of 100 µL per well.
-
Read fluorescence on a microplate reader with Excitation = 360-380 nm and Emission = 440-460 nm .
-
Plot RFU versus AMC concentration (µM) and perform a linear regression to get the slope.
| AMC Concentration (µM) | Volume of 10 µM AMC (µL) | Volume of Assay Buffer (µL) | Example RFU |
| 10.0 | 100 | 0 | 15000 |
| 5.0 | 50 | 50 | 7550 |
| 2.5 | 25 | 75 | 3800 |
| 1.25 | 12.5 | 87.5 | 1920 |
| 0.625 | 6.25 | 93.75 | 980 |
| 0.0 | 0 | 100 | 50 |
Enzyme Activity Assay Protocol (96-well plate)
This protocol is for a total reaction volume of 100 µL. Adjust volumes as needed.
-
Plate Setup : Design the plate layout, including wells for blanks (no enzyme), negative controls (no inhibitor), positive controls (known inhibitor), and test samples (test inhibitors).
-
Enzyme Preparation : Thaw the enzyme stock on ice. Prepare a working dilution of the enzyme in cold Assay Buffer. The final concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Reaction Mix : Add the following components to the wells of a black 96-well plate:
-
50 µL of Assay Buffer.
-
10 µL of inhibitor solution (or vehicle, e.g., DMSO/Buffer for controls).
-
20 µL of diluted enzyme solution. For the "no enzyme" blank, add 20 µL of Assay Buffer instead.
-
-
Pre-incubation : Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Prepare a working solution of the this compound substrate in Assay Buffer. The final concentration should ideally be at or near the enzyme's Km value (typically 10-100 µM). To start the reaction, add 20 µL of the substrate working solution to all wells.
-
Fluorescence Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Kinetic Assay (Recommended) : Measure fluorescence every 60 seconds for 30-60 minutes (Ex: 380 nm, Em: 460 nm). The rate of reaction is the slope of the linear portion of the RFU vs. time curve.
-
Endpoint Assay : Incubate for a fixed time (e.g., 30 minutes) at 37°C. Stop the reaction by adding 50 µL of Stop Solution. Read the final fluorescence.
-
Data Presentation and Analysis
Example Enzyme Kinetics Data
To determine Michaelis-Menten kinetic parameters (Km and Vmax), vary the substrate concentration while keeping the enzyme concentration constant.
| [this compound] (µM) | Initial Velocity (RFU/min) |
| 5 | 150 |
| 10 | 280 |
| 25 | 550 |
| 50 | 810 |
| 100 | 1050 |
| 200 | 1180 |
| 400 | 1250 |
-
Plot Initial Velocity vs. [Substrate].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
Example Inhibitor Screening Data (IC₅₀ Determination)
To determine the potency of an inhibitor, perform the assay with a fixed concentration of enzyme and substrate, and a range of inhibitor concentrations.
-
Calculate the reaction rate (velocity) for each inhibitor concentration.
-
Normalize the data by setting the uninhibited control (vehicle only) to 100% activity and the background (no enzyme) to 0% activity.
-
Calculate % Inhibition = 100 - (% Activity).
-
Plot % Inhibition vs. the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[4]
| [Inhibitor] (µM) | Reaction Rate (RFU/min) | % Activity | % Inhibition |
| 0 (Vehicle) | 1050 | 100.0 | 0.0 |
| 0.1 | 985 | 93.8 | 6.2 |
| 1 | 755 | 71.9 | 28.1 |
| 10 | 510 | 48.6 | 51.4 |
| 100 | 125 | 11.9 | 88.1 |
| 1000 | 60 | 5.7 | 94.3 |
This comprehensive protocol provides a robust framework for measuring N-acetyl-β-D-glucosaminidase activity. Researchers should optimize parameters such as enzyme concentration, substrate concentration, and incubation time for their specific experimental conditions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. A fluorescent probe to simultaneously detect both O-GlcNAcase and phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A fluorogenic assay for screening Sirt6 modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Urinary N-acetyl-β-D-glucosaminidase (NAGase) Activity using the AMC-GlcNAc Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-β-D-glucosaminidase (NAGase) is a lysosomal enzyme predominantly found in the proximal tubular cells of the kidneys.[1][2] Due to its large molecular weight (130-140 kDa), NAGase is not typically filtered by the glomerulus.[1][3][4] Consequently, elevated levels of NAGase in the urine are a highly sensitive and reliable biomarker for renal tubular damage.[2][4] The measurement of urinary NAGase activity is a non-invasive method for the early detection and monitoring of acute kidney injury (AKI), diabetic nephropathy, nephrotoxicity from drugs, and other renal diseases.[1][2][5]
The AMC-GlcNAc assay is a fluorometric method for quantifying NAGase activity. It utilizes the substrate 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (this compound), which is cleaved by NAGase to release the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU production is directly proportional to the NAGase activity in the sample.
Principle of the Assay
The this compound assay is based on the enzymatic hydrolysis of a fluorogenic substrate by NAGase. The substrate, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (this compound), is non-fluorescent. In the presence of NAGase, the bond between N-acetyl-β-D-glucosamine and 4-methylumbelliferone is cleaved. The released 4-methylumbelliferone is highly fluorescent, with an excitation maximum at approximately 360-365 nm and an emission maximum at 445-460 nm. The fluorescence intensity is measured over time, and the rate of its increase provides a quantitative measure of NAGase activity.
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of this compound by NAGase.
Materials and Reagents
-
96-well black microplates with a clear bottom
-
Microplate fluorometer
-
Incubator set to 37°C
-
Multichannel pipette
-
Urine samples
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (this compound) substrate
-
4-Methylumbelliferone (4-MU) standard
-
Citrate (B86180) buffer (e.g., 0.1 M, pH 4.5)
-
Stop buffer (e.g., 0.2 M Glycine-NaOH, pH 10.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Creatinine (B1669602) assay kit (for normalization)
Experimental Protocols
Preparation of Reagents
-
Substrate Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution (e.g., 1 mM): Dilute the substrate stock solution in citrate buffer to the desired final concentration. Prepare fresh before use.
-
Standard Stock Solution (e.g., 1 mM): Dissolve 4-Methylumbelliferone in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Standard Solutions: Prepare a series of dilutions of the 4-MU stock solution in the stop buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).
Urine Sample Preparation
-
Collect mid-stream urine samples.
-
Centrifuge the samples at approximately 2,000 x g for 10 minutes to remove any sediment or cellular debris.
-
Use the supernatant for the assay. If not used immediately, samples can be stored at -80°C.
-
If interference from urinary inhibitors is suspected, urine samples can be dialyzed or passed through a gel filtration column (e.g., Sephadex G-25).[6][7]
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 20 µL of urine sample (or diluted sample, if necessary) to each well of a 96-well black microplate.
-
Prepare a blank well containing 20 µL of deionized water or citrate buffer instead of the urine sample.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 80 µL of the pre-warmed working substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the expected enzyme activity.
-
Stop the reaction by adding 100 µL of the stop buffer to each well. The alkaline pH of the stop buffer enhances the fluorescence of the 4-MU product.
-
Measure the fluorescence at an excitation wavelength of 360-365 nm and an emission wavelength of 445-460 nm using a microplate fluorometer.
Standard Curve and Calculation
-
Add 100 µL of each working standard solution to separate wells of the microplate.
-
Measure the fluorescence of the standards along with the samples.
-
Subtract the fluorescence reading of the blank from all sample and standard readings.
-
Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.
-
Determine the concentration of 4-MU produced in each sample by interpolating its fluorescence reading on the standard curve.
-
Calculate the NAGase activity using the following formula:
NAGase Activity (U/L) = (Concentration of 4-MU (µM) x Total Volume (L)) / (Sample Volume (L) x Incubation Time (min))
One unit (U) of NAGase activity is defined as the amount of enzyme that liberates 1 µmol of 4-methylumbelliferone per minute.
-
To account for variations in urine dilution, it is recommended to normalize the NAGase activity to the urinary creatinine concentration.[8] Measure the creatinine concentration in each urine sample using a commercially available kit and express the final NAGase activity as U/g creatinine.
Experimental Workflow
Caption: Step-by-step workflow for the urinary NAGase assay.
Data Presentation
The following tables summarize representative quantitative data for urinary NAGase activity in healthy individuals and patients with various renal conditions. It is important to note that reference values may vary between laboratories and populations.
Table 1: Reference Values for Urinary NAGase Activity in Healthy Adults
| Population | NAGase Activity (U/g creatinine) | Reference |
| Healthy Females (n=30) | 8.2 ± 4.0 (nanokatal/mmol creatinine) | [8] |
| Healthy Males (n=30) | 7.8 ± 2.9 (nanokatal/mmol creatinine) | [8] |
Table 2: Urinary NAGase Activity in Different Renal Diseases
| Condition | Observation | Reference |
| Diabetic Nephropathy | Urinary NAGase levels are significantly higher in diabetic patients compared to healthy controls, and the levels increase with the severity of albuminuria (normoalbuminuria < microalbuminuria < macroalbuminuria). | [2] |
| Even in normoalbuminuric diabetic patients, urinary NAGase excretion can be elevated, suggesting early subclinical renal tubular dysfunction. | [2] | |
| Acute Kidney Injury (AKI) | Elevated urinary NAGase is a sensitive marker for AKI, reflecting damage to the kidney tubules. | [5] |
| Glomerulonephritis | Urinary NAGase levels are frequently elevated, indicating tubular cell damage secondary to glomerular inflammation. | [5] |
| Nephrotic Syndrome | Elevated NAGase levels correlate with the severity of the disease and can be used to monitor tubular damage. | [5] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | - Substrate degradation- Contaminated reagents or plate | - Prepare fresh substrate solution- Use high-quality reagents and new microplates |
| Low signal | - Low enzyme activity- Incorrect buffer pH- Inactive substrate | - Increase incubation time or sample volume- Verify the pH of the citrate buffer is ~4.5- Use a fresh aliquot of substrate |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times- Particulates in the sample | - Ensure accurate and consistent pipetting- Use a multichannel pipette for simultaneous additions- Ensure samples are properly centrifuged |
| Non-linear standard curve | - Incorrect standard dilutions- Fluorescence quenching at high concentrations | - Prepare fresh standards and verify concentrations- Use a narrower range of standard concentrations if saturation is observed |
Conclusion
The this compound assay is a sensitive, reliable, and straightforward method for the determination of urinary NAGase activity. Its application in research and clinical settings provides valuable insights into the health of renal tubules, making it an essential tool for the early detection and monitoring of kidney diseases and drug-induced nephrotoxicity. The normalization of NAGase activity to urinary creatinine concentration is crucial for accurate interpretation of the results.
References
- 1. Revisiting the Role of NAG across the Continuum of Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary biomarker N-acetyl-β-D-glucosaminidase can predict severity of renal damage in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Extracellular enzyme assays (NAG, BG, and CBH) [protocols.io]
- 5. thekingsleyclinic.com [thekingsleyclinic.com]
- 6. Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6171810B1 - Method for detecting and assaying exoglycosidase activity - Google Patents [patents.google.com]
- 8. Urinary N-acetyl- beta-D-glucosaminidase activities in patients with renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMC-GlcNAc Cell-Based Assay for O-GlcNAcase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is crucial for regulating a multitude of cellular processes, including signal transduction, transcription, and cell cycle control. The levels of O-GlcNAcylation are tightly controlled by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2] Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders such as Alzheimer's disease.[1][3] Consequently, OGA has emerged as a promising therapeutic target for drug discovery.
The AMC-GlcNAc (4-Methylumbelliferyl N-acetyl-β-D-glucosaminide) cell-based assay is a sensitive and high-throughput method for measuring OGA activity in cell lysates. This fluorogenic substrate is cleaved by OGA to release the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), providing a direct measure of enzyme activity. This application note provides a detailed protocol for performing this assay, along with data presentation guidelines and visualizations to aid in its implementation for research and drug development applications.
Signaling Pathway
The O-GlcNAc signaling pathway is intricately linked to cellular metabolism, particularly the hexosamine biosynthetic pathway (HBP). Glucose and other nutrients are funneled into the HBP to produce UDP-GlcNAc, the donor substrate for OGT. OGT then transfers GlcNAc to target proteins. OGA reverses this modification, ensuring a dynamic balance. Inhibitors of OGA, such as Thiamet-G and PUGNAc, can be used to increase cellular O-GlcNAcylation levels and study the downstream consequences.
Experimental Workflow
The experimental workflow for the this compound cell-based assay is a straightforward process involving cell culture, lysis, enzymatic reaction with the fluorogenic substrate, and data analysis.
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring OGA activity in cell lysates using fluorogenic or colorimetric substrates.
Materials and Reagents
-
Cell Lines: HEK293, HeLa, or other cell lines of interest.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or NP-40, and a complete protease inhibitor cocktail.[4][5] Store at 4°C.
-
This compound Substrate: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
OGA Inhibitors (Optional): Thiamet-G, PUGNAc, or other compounds of interest for IC50 determination.
-
96-well black, clear-bottom microplates.
-
Fluorometric microplate reader.
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
Procedure
-
Cell Culture and Treatment: a. Plate cells in appropriate culture vessels and grow to 80-90% confluency. b. For inhibitor studies, treat cells with varying concentrations of the inhibitor for a predetermined time (e.g., 6 hours).[6] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 200 µL for a 6-well plate well). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7] f. Carefully collect the supernatant (cell lysate) and keep it on ice.
-
Protein Quantification: a. Determine the total protein concentration of each cell lysate using a BCA assay or a similar method, following the manufacturer's instructions. This is crucial for normalizing OGA activity.
-
Enzymatic Assay: a. Dilute the cell lysates with Lysis Buffer to a consistent final protein concentration (e.g., 1-2 mg/mL). b. In a 96-well black, clear-bottom plate, add 10 µL of each diluted cell lysate per well. c. Prepare a blank well containing 10 µL of Lysis Buffer without cell lysate. d. To initiate the reaction, add 90 µL of the OGA Assay Solution (containing this compound in an appropriate buffer, for example, 50 µM final concentration in 50 mM sodium phosphate, pH 6.5) to each well. e. Mix gently by shaking the plate for 30 seconds. f. Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically to ensure the reaction is within the linear range.
-
Fluorescence Measurement: a. Measure the fluorescence intensity of each well using a fluorometric microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence reading of the blank wells from all other readings.
-
Normalization: Normalize the blank-subtracted fluorescence values to the protein concentration of the corresponding cell lysate.
-
Normalized OGA Activity = (Fluorescence Units / µg of protein)
-
-
IC50 Determination: For inhibitor studies, plot the normalized OGA activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces OGA activity by 50%.
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized OGA inhibitors, providing a benchmark for assay validation and comparison of novel compounds.
Table 1: In Vitro IC50 Values of OGA Inhibitors
| Inhibitor | IC50 (nM) | Target | Assay Substrate | Reference |
| Thiamet-G | ~50 | Human OGA | Fluorogenic | [8] |
| PUGNAc | ~50 | Human OGA | Fluorogenic | [8] |
| GlcNAcstatin C | 20 | Human OGA | 4MU-GlcNAc | [6] |
| Compound 2 | 41 | Human OGA | Not Specified | [9] |
Table 2: Cell-Based EC50 Values of OGA Inhibitors
| Inhibitor | EC50 (nM) | Cell Line | Endpoint | Reference |
| GlcNAcstatin C | 20 | HEK293 | Increased O-GlcNAcylation | [6] |
| GlcNAcstatin G | 20 | HEK293 | Increased O-GlcNAcylation | [6] |
| ASN90 | 209 | PBMCs | Target Engagement | [3] |
Logical Relationships in Data Interpretation
Conclusion
The this compound cell-based assay is a robust and sensitive tool for the quantitative assessment of OGA activity in a cellular context. Its adaptability for high-throughput screening makes it an invaluable asset in the discovery and characterization of novel OGA inhibitors for therapeutic development. By following the detailed protocol and data analysis guidelines presented here, researchers can effectively implement this assay to advance our understanding of O-GlcNAc signaling and accelerate the development of new treatments for a range of diseases.
References
- 1. Functional O-GlcNAc modifications: Implications in molecular regulation and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcase Expression is Sensitive to Changes in O-GlcNAc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmrservice.com [bmrservice.com]
- 8. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Situ Detection of Enzyme Activity Using AMC-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme activity within the complex environment of a living cell or tissue provides invaluable insights into biological processes, disease pathogenesis, and the mechanism of action of therapeutic agents. The use of fluorogenic substrates allows for the real-time, in situ visualization and quantification of specific enzyme activities. 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (AMC-GlcNAc) is a fluorogenic substrate cleaved by enzymes with β-N-acetylglucosaminidase or chitinase (B1577495) activity. Upon enzymatic cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The fluorescence intensity of AMC is directly proportional to the enzymatic activity, enabling sensitive detection in various biological samples.
This document provides detailed application notes and protocols for the in situ detection of enzyme activity using this compound, with a focus on fluorescence microscopy-based assays in cultured cells and tissue sections. The protocols are designed to be adaptable for various research applications, including the study of lysosomal storage disorders, inflammation, and microbial pathogenesis.
Principle of the Assay
The core of this assay is the enzymatic hydrolysis of the non-fluorescent substrate this compound. Enzymes such as N-acetyl-β-D-hexosaminidase and chitinases recognize and cleave the glycosidic bond between N-acetylglucosamine and the AMC fluorophore. The liberated AMC, when excited by light at approximately 355-365 nm, emits a strong fluorescence signal at around 445-460 nm. This signal can be detected and quantified using fluorescence microscopy or a microplate reader, allowing for the localization and measurement of enzyme activity directly within the cellular context.
Featured Applications
-
Lysosomal Enzyme Activity in Cultured Cells: Assess the activity of lysosomal hexosaminidases, which is crucial for the diagnosis and research of lysosomal storage diseases like Tay-Sachs and Sandhoff disease.
-
Chitinase Activity in Macrophages: Investigate the role of acidic mammalian chitinase (AMCase) in inflammatory and allergic responses by measuring its activity in activated macrophages.
-
Microbial Enzyme Activity: Detect and localize chitinase activity in fungi or bacteria interacting with host cells or tissues, providing insights into host-pathogen interactions.
Data Presentation
Table 1: Quantitative Analysis of AMC Fluorescence in Cultured Cells
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Wild-Type Fibroblasts | Untreated | 15,234 | 1,287 |
| Wild-Type Fibroblasts | Chloroquine (50 µM, 24h) | 18,976 | 1,543 |
| Tay-Sachs Model Fibroblasts | Untreated | 2,145 | 312 |
| Macrophages (RAW 264.7) | Unstimulated | 8,765 | 987 |
| Macrophages (RAW 264.7) | LPS (1 µg/mL, 12h) | 25,432 | 2,109 |
Table 2: Kinetic Parameters of N-acetyl-β-D-hexosaminidase Activity
| Enzyme Source | Substrate Concentration (µM) | Reaction Rate (RFU/min) |
| Purified Hexosaminidase A | 10 | 5,432 |
| Purified Hexosaminidase A | 25 | 12,876 |
| Purified Hexosaminidase A | 50 | 23,543 |
| Purified Hexosaminidase A | 100 | 41,876 |
| Purified Hexosaminidase A | 200 | 55,123 |
Experimental Protocols
Protocol 1: In Situ Detection of Lysosomal Hexosaminidase Activity in Live Cultured Cells
This protocol details the procedure for visualizing and quantifying lysosomal N-acetyl-β-D-hexosaminidase activity in live adherent cells using fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
This compound substrate (e.g., from a commercial supplier)
-
Live Cell Imaging Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, buffered with HEPES)
-
Fluorescence microscope with a DAPI filter set (Excitation ~360 nm, Emission ~450 nm)
-
Positive control: Cells treated with a lysosomotropic agent (e.g., chloroquine) to potentially enhance lysosomal enzyme activity.
-
Negative control: Cells from a known enzyme-deficient cell line (if available) or cells treated with a specific inhibitor.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides to achieve 60-80% confluency on the day of the experiment.
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed Live Cell Imaging Buffer to a final working concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells twice with pre-warmed Live Cell Imaging Buffer. c. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Imaging: a. After incubation, wash the cells twice with Live Cell Imaging Buffer to remove excess substrate. b. Add fresh, pre-warmed Live Cell Imaging Buffer to the cells. c. Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set. The fluorescent signal will appear as punctate structures within the cytoplasm, corresponding to lysosomes.
-
Data Analysis: a. Capture images from multiple fields of view for each experimental condition. b. Quantify the mean fluorescence intensity per cell or the number and intensity of fluorescent puncta using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: In Situ Detection of Chitinase Activity in Fixed Tissue Sections
This protocol describes the localization of chitinase activity in frozen tissue sections.
Materials:
-
Fresh frozen tissue blocks
-
Cryostat
-
This compound substrate
-
Assay Buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Tissue Sectioning: Cut 5-10 µm thick sections from the frozen tissue block using a cryostat and mount them on glass slides.
-
Fixation: a. Fix the tissue sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the sections three times with PBS for 5 minutes each.
-
Substrate Incubation: a. Prepare a working solution of 100-500 µM this compound in Assay Buffer. b. Cover the tissue sections with the substrate solution and incubate in a humidified chamber at 37°C for 1-4 hours. The incubation time may need optimization depending on the enzyme activity in the tissue.
-
Washing and Mounting: a. Gently wash the sections three times with PBS for 5 minutes each to stop the reaction and remove unbound substrate. b. Mount the slides with a coverslip using an aqueous mounting medium. A mounting medium containing DAPI can be used to visualize cell nuclei.
-
Imaging: a. Visualize the sections using a fluorescence microscope with a DAPI filter set. Regions with high chitinase activity will exhibit bright blue fluorescence.
Visualizations
Caption: General experimental workflow for in situ enzyme activity detection.
Caption: Principle of fluorescence generation from this compound substrate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Low enzyme activity | Increase substrate concentration or incubation time. Use a positive control to ensure assay components are working. |
| Incorrect filter set | Ensure the microscope's excitation and emission filters are appropriate for AMC (Ex ~360 nm, Em ~450 nm). | |
| Substrate degradation | Prepare fresh substrate solution for each experiment. Protect from light. | |
| High background fluorescence | Autofluorescence of cells/tissue | Image an unstained control to determine the level of autofluorescence. Use image analysis software to subtract background. |
| Incomplete washing | Increase the number and duration of wash steps after substrate incubation. | |
| Cell death (live-cell imaging) | Substrate toxicity | Decrease the substrate concentration or incubation time. Ensure the imaging buffer is appropriate and at the correct pH and temperature. |
| Phototoxicity | Reduce the intensity and duration of the excitation light. Use a more sensitive camera. |
Conclusion
The in situ detection of enzyme activity using this compound is a powerful technique for studying cellular function and disease. The protocols provided herein offer a robust starting point for researchers. Optimization of substrate concentration, incubation time, and imaging parameters for specific cell types and tissues is recommended to achieve the best results. This method, combined with quantitative image analysis, can provide significant insights into the spatial and temporal dynamics of enzyme activity within a biological context.
Application Notes and Protocols for AMC-GlcNAc Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the AMC-GlcNAc (4-Methylumbelliferyl N-acetyl-β-D-glucosaminide) assay, a sensitive and widely used method for measuring the activity of enzymes that cleave terminal N-acetyl-β-D-glucosamine residues. This fluorogenic assay is particularly relevant for studying O-GlcNAcase (OGA) and lysosomal β-hexosaminidases, making it a valuable tool in cancer, neurodegenerative disease, and diabetes research.
Introduction to the this compound Assay
The this compound assay relies on the enzymatic cleavage of the non-fluorescent substrate, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (this compound). Upon hydrolysis by a relevant enzyme, the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of AMC liberation, measured by an increase in fluorescence, is directly proportional to the enzyme's activity. This method is highly sensitive, making it suitable for high-throughput screening of enzyme inhibitors and detailed kinetic studies.
O-GlcNAc Signaling Pathway
The addition and removal of O-linked N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a dynamic post-translational modification analogous to phosphorylation. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling is implicated in various diseases.[1][2][3][4]
This compound Assay Buffer Composition and pH
The optimal buffer composition and pH for an this compound assay are highly dependent on the specific enzyme being studied. O-GlcNAcase (OGA) and lysosomal β-hexosaminidases have different pH optima.
For O-GlcNAcase (OGA) Activity: OGA, a nucleocytoplasmic enzyme, generally exhibits optimal activity at a neutral to slightly acidic pH. A common choice is a citrate-phosphate buffer at pH 6.5.[1][5]
For Lysosomal β-Hexosaminidase Activity: These enzymes reside in the acidic environment of the lysosome and therefore have an acidic pH optimum, typically around pH 4.2 to 5.0.[6][7]
The following table summarizes various buffer compositions used in this compound and similar assays:
| Enzyme Target | Buffer Composition | pH | Additives | Reference |
| O-GlcNAcase (OGA) | 0.5 M Citrate-Phosphate Buffer | 6.5 | - | [1][5] |
| O-GlcNAcase (OGA) | 50 mM NaH₂PO₄, 100 mM NaCl | 6.5 | 0.1 mg/mL BSA | [8] |
| β-Hexosaminidase | 10 mM Citrate/Phosphate (CP) Buffer | 4.2 | 0.5% Human Serum Albumin, 0.5% Triton X-100 | [7] |
| β-Hexosaminidase | 0.04 M Citrate Buffer | 4.5 | - | [9] |
Experimental Protocols
Protocol 1: General O-GlcNAcase (OGA) Activity Assay
This protocol provides a method for determining OGA activity in cell lysates or with purified enzyme using this compound as a substrate.
Materials:
-
Assay Buffer: 50 mM Sodium Phosphate (NaH₂PO₄), 100 mM Sodium Chloride (NaCl), pH 6.5.
-
Substrate Stock Solution: 10 mM 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (this compound) in DMSO. Store at -20°C, protected from light.
-
Enzyme Sample: Purified OGA or cell lysate containing OGA.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare working solutions of the enzyme and substrate. The final substrate concentration in the assay typically ranges from 10 µM to 1200 µM, depending on the Kₘ of the enzyme.[8]
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (or cell lysate)
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add the this compound substrate to each well to start the reaction. The final reaction volume is typically 25-100 µL.
-
Incubation: Incubate the plate at 37°C for 10-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add the Stop Solution to each well. This raises the pH, which stops the enzymatic reaction and maximizes the fluorescence of the liberated AMC.[8][10]
-
Measure Fluorescence: Read the fluorescence of each well using a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
-
Data Analysis: To quantify the amount of AMC produced, a standard curve of free AMC should be generated. The rate of the reaction can then be calculated and used to determine the enzyme's specific activity.
Protocol 2: AMC Standard Curve Generation
A standard curve is essential for converting relative fluorescence units (RFU) into the molar amount of product formed.
Materials:
-
AMC Standard Stock Solution: 1 mM 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Assay Buffer: Same as used in the enzyme assay.
-
96-well black microplate.
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 7.5, 10 µM).
-
Plate Setup: Add a fixed volume of each AMC dilution to triplicate wells of the 96-well plate. Bring the final volume in each well to the same as the final assay volume with the assay buffer.
-
Measure Fluorescence: Read the fluorescence as described in the assay protocol.
-
Plot Standard Curve: Plot the fluorescence intensity (RFU) against the known AMC concentration. Use the linear regression of this curve to determine the concentration of AMC produced in the enzymatic reactions.
Experimental Workflow
The following diagram illustrates the general workflow for an this compound based enzyme assay.
Troubleshooting and Optimization
-
High Background Fluorescence: Ensure the purity of the this compound substrate. The substrate may undergo slow spontaneous hydrolysis. A "no enzyme" control is crucial to subtract background fluorescence.
-
Low Signal: The enzyme concentration may be too low, or the incubation time too short. Optimize both parameters. Ensure the pH of the assay buffer is optimal for the enzyme of interest.
-
Non-linear Reaction Rate: This could be due to substrate depletion or enzyme instability. If the enzyme concentration is too high, the substrate may be consumed rapidly. Reducing the enzyme concentration or incubation time can address this. Enzyme instability can be mitigated by adding stabilizing agents like BSA to the buffer.
By following these detailed application notes and protocols, researchers can effectively utilize the this compound assay for the sensitive and accurate measurement of OGA and β-hexosaminidase activity, facilitating research and drug discovery in related fields.
References
- 1. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmgood.com [abmgood.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fungal Biomass Estimation Using AMC-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of fungal biomass is a critical aspect of research in various fields, including environmental microbiology, cultural heritage preservation, and the development of antifungal agents. Traditional methods for biomass estimation, such as direct microscopy, colony-forming unit (CFU) counts, and ergosterol (B1671047) analysis, can be time-consuming, destructive, or lack the required sensitivity for early detection.[1][2][3] The use of the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (AMC-GlcNAc or MUF-NAG) offers a rapid, sensitive, and non-destructive method for estimating fungal biomass.[1][2]
This method relies on the enzymatic activity of β-N-acetylhexosaminidase (NAGase) and chitinases, enzymes that are integral to chitin (B13524) metabolism and widely produced by fungi.[4][5] These enzymes hydrolyze the this compound substrate, releasing the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4MU). The resulting fluorescence intensity is directly proportional to the enzymatic activity, which in turn correlates with the amount of fungal biomass present in a sample.[1][6] This application note provides detailed protocols and supporting data for the use of this compound in fungal biomass estimation.
Data Presentation
The following table summarizes key quantitative data from studies utilizing this compound for fungal biomass estimation. This information can be used as a starting point for assay optimization.
| Parameter | Value | Fungal Species | Sample Type | Reference |
| Conversion Factor | 0.379 µg biomass / unit of fluorescence | Aspergillus niger | Liquid Culture | [2] |
| Detection Limit | 1.7 µg | Aspergillus niger | Liquid Culture | [2] |
| Resolution Limit | 17.04 µg | Aspergillus niger | Liquid Culture | [2] |
| Substrate Concentration | 10 µM - 20 µM | Various fungi | Soil, Agar Cultures | [5] |
| Substrate Concentration | 5 mM | Marine fungus | Enzyme solution | [7] |
| Excitation Wavelength | 377 nm | Aspergillus niger | Various | [2] |
| Emission Wavelength | 446 nm | Aspergillus niger | Various | [2] |
| Assay Buffer | 50 mM Tris maleate (B1232345) (pH 5.0) | Aspergillus niger | Various | [2] |
| Assay Buffer | Citrate-phosphate buffer (pH 5.0) | Various fungi | Agar Cultures | [5] |
| Incubation Time | < 60 minutes | Aspergillus niger | Liquid Culture | [2] |
Signaling Pathway: Enzymatic Reaction
The fundamental principle of the this compound assay is the enzymatic cleavage of the substrate by fungal chitinolytic enzymes. The diagram below illustrates this biochemical reaction.
Caption: Enzymatic cleavage of this compound by fungal β-N-acetylhexosaminidase.
Experimental Protocols
This section provides detailed methodologies for estimating fungal biomass using this compound. The protocol is adaptable for liquid cultures, soil samples, and surface-associated fungi.
Materials
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (this compound) (Sigma-Aldrich Co.)[2]
-
Assay Buffer: 50 mM Tris maleate, pH 5.0[2] or Citrate-phosphate buffer, pH 5.0[5]
-
96-well microplates (black, for fluorescence readings)
-
Fluorometric microplate reader with excitation at ~377 nm and emission at ~446 nm[2]
-
Incubator
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Sterile water
-
Ethanol (for stopping the reaction in soil samples)[5]
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO at a concentration of 10 mM.[8] Store in small aliquots at -20°C, protected from light.[9]
-
Working Substrate Solution: On the day of the experiment, dilute the stock solution in the chosen assay buffer to the desired final concentration (e.g., 20 µM).[5]
Experimental Workflow: Fungal Biomass Estimation
The following diagram outlines the general workflow for the this compound assay.
Caption: General experimental workflow for fungal biomass estimation using this compound.
Detailed Protocol for Liquid Fungal Cultures
-
Culture Preparation: Grow the fungal strain in a suitable liquid medium to the desired growth phase (e.g., stationary phase).[2]
-
Biomass Collection: Harvest the fungal biomass by filtration or centrifugation. Wash the biomass with sterile water or assay buffer to remove any interfering substances from the culture medium.
-
Homogenization: Resuspend the washed fungal biomass in the assay buffer. Briefly vortex or sonicate the suspension to ensure homogeneity.[2]
-
Assay Setup: In a 96-well microplate, add a specific volume of the homogenized fungal suspension to each well.
-
Reaction Initiation: Add the this compound working solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent. Include negative controls containing only the assay buffer and substrate to measure background fluorescence.
-
Incubation: Incubate the microplate at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Fluorescence Measurement: After incubation, measure the fluorescence using a microplate reader at an excitation wavelength of approximately 377 nm and an emission wavelength of approximately 446 nm.[2]
-
Data Analysis: Subtract the average fluorescence of the negative controls from the fluorescence of the samples. The resulting fluorescence units can be correlated to fungal biomass using a standard curve or a predetermined conversion factor.
Detailed Protocol for Soil Samples
-
Sample Preparation: Weigh a specific amount of soil (e.g., 100 mg) into a tube.[5]
-
Extraction: Add the assay buffer to the soil sample. Vortex or sonicate to extract the enzymes.
-
Assay Setup: Centrifuge the soil suspension and transfer the supernatant to a 96-well microplate.
-
Reaction Initiation: Add the this compound working solution to each well containing the supernatant.
-
Incubation: Incubate the plate as described for liquid cultures.
-
Reaction Termination (Optional but Recommended): Stop the reaction by adding an equal volume of ice-cold 96% ethanol.[5]
-
Fluorescence Measurement and Data Analysis: Proceed with fluorescence measurement and data analysis as described for liquid cultures.
Detailed Protocol for Surface-Associated Fungi
-
Sampling: Swab a defined area of the surface of interest (e.g., cultural heritage materials).[1][2]
-
Extraction: Place the swab in a tube containing the assay buffer and vortex vigorously to release the fungal cells and enzymes.
-
Assay Setup and Measurement: Follow the protocol for liquid cultures starting from step 4. For direct, non-destructive measurements on some materials, the substrate solution can be carefully applied to the surface, incubated, and the fluorescence can be measured directly on the surface if the instrumentation allows.[1] Detection of fungal biomass on surfaces like paper, canvas, and marble may require longer incubation times of 18-24 hours.[2]
Conclusion
The this compound-based fluorometric assay is a powerful tool for the rapid and sensitive estimation of fungal biomass. Its versatility allows for application across various sample types, making it highly valuable for researchers in diverse fields. The protocols provided herein offer a solid foundation for implementing this technique, with the understanding that optimization of parameters such as substrate concentration, incubation time, and temperature may be necessary for specific fungal species and sample matrices.
References
- 1. Fluorometric detection and estimation of fungal biomass on cultural heritage materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Fluorometric detection and estimation of fungal biomass on cultural heritage materials. | Sigma-Aldrich [sigmaaldrich.com]
- 4. The use of fluorogenic substrates to measure fungal presence and activity in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0973937B1 - Method of selectively determining a fungal biomass - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Glycosynth - 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide [glycosynth.co.uk]
Troubleshooting & Optimization
AMC-GlcNAc assay showing high variability troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high variability in their AMC-GlcNAc assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of high variability (high Coefficient of Variation, %CV) in my this compound assay results?
High variability in fluorescence-based enzyme assays like the this compound assay can stem from several factors, ranging from pipetting errors to suboptimal reaction conditions. An ideal %CV for duplicate samples should be ≤ 20%.[1] A systematic approach is crucial to pinpoint the source of the inconsistency.
Key Potential Causes:
-
Inconsistent Pipetting: This is one of the most frequent sources of error. Variations in the volumes of enzyme, substrate, or samples added to the wells will lead to inconsistent results.[1][2]
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the microplate or between experiments can cause significant variability.[3][4] This can lead to "edge effects," where wells on the periphery of the plate show different results due to faster temperature changes.[1][2][4]
-
Bubbles in Wells: Bubbles can interfere with the light path during fluorescence reading, leading to inaccurate and variable measurements.[1][2][4]
-
Inadequate Reagent Mixing: If reagents are not mixed thoroughly before being dispensed into the wells, their concentrations can vary, causing inconsistent reaction rates.[1][4]
-
Substrate Instability or Autohydrolysis: The this compound substrate may be unstable and hydrolyze spontaneously in the assay buffer, leading to high background fluorescence and variability.[5]
-
Plate Reader Settings: Incorrect or suboptimal excitation and emission wavelength settings for the liberated AMC fluorophore will result in poor signal-to-noise ratios and higher variability.[5]
Q2: My fluorescence signal is very low or absent. What should I check?
A weak or nonexistent signal can be frustrating. Here are the primary aspects to investigate:
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[5]
-
Suboptimal Assay Conditions: The pH, ionic strength, or temperature of the assay buffer may not be optimal for your specific enzyme.[6]
-
Incorrect Reagent Concentrations: The concentrations of your enzyme or substrate might be too low to generate a detectable signal within the incubation period.[5][6]
-
Incorrect Wavelength Settings: Ensure your plate reader is set to the correct excitation and emission wavelengths for free AMC, which are generally around 340-380 nm for excitation and 440-460 nm for emission.[5]
Q3: The background fluorescence in my no-enzyme control wells is too high. How can I reduce it?
High background can mask the true signal from your enzymatic reaction.
-
Substrate Autohydrolysis: To check for this, incubate the substrate in the assay buffer without the enzyme and measure the fluorescence over time.[5] If significant autohydrolysis is observed, consider preparing the substrate solution fresh before each use or testing different buffer conditions.[5]
-
Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent compounds.[5] Prepare fresh reagents using high-purity water.
-
Well-to-Well Contamination: Be meticulous with your pipetting to avoid cross-contamination, especially from wells containing high concentrations of free AMC standard.[5]
Q4: The reaction rate is not linear and plateaus too quickly. What does this indicate?
A non-linear reaction rate can be a sign of several issues:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly, causing the signal to plateau. In this case, reducing the enzyme concentration is recommended.[7]
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the entire duration of the experiment.[3] This can be addressed by shortening the incubation time or adding stabilizing agents like Bovine Serum Albumin (BSA) to the buffer.
-
Substrate Inhibition: At very high concentrations, some substrates can inhibit the enzyme's activity. It is advisable to test a range of substrate concentrations to identify the optimal level.[3]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| %CV (Coefficient of Variation) | ≤ 20% | For replicate samples. Higher values indicate significant variability.[1] |
| AMC Excitation Wavelength | 340 - 380 nm | Optimal settings may vary slightly with the instrument.[5] |
| AMC Emission Wavelength | 440 - 460 nm | Optimal settings may vary slightly with the instrument.[5] |
| Substrate Concentration (Starting Point) | 10 µM - 100 µM | This is a general range for AMC substrates and should be optimized for the specific enzyme's Km value.[6] |
| Enzyme Concentration | Titrate for Linearity | The optimal concentration will produce a linear increase in fluorescence over the desired time.[6] |
Experimental Protocols
Protocol: Determining the Optimal Enzyme Concentration
This protocol outlines the steps to determine the optimal enzyme concentration for your this compound assay.
1. Reagent Preparation:
- Prepare a concentrated stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
- Prepare the assay buffer with the optimal pH and ionic strength for your enzyme.
- Prepare a series of enzyme dilutions in the assay buffer.
2. Assay Setup:
- In a 96-well black microplate, add the assay buffer to all wells.[3]
- Add the this compound substrate to each well to a final concentration that is close to its Km value (if known) or a starting concentration of 50 µM.[6]
- Include "no-enzyme" control wells containing only the buffer and substrate to measure background fluorescence.[5]
3. Reaction Initiation and Measurement:
- Initiate the reaction by adding the different enzyme dilutions to the wells.
- Place the plate in a fluorescence plate reader pre-set to the appropriate temperature and excitation/emission wavelengths for AMC.
- Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).[3]
4. Data Analysis:
- Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.[3]
- Plot the fluorescence intensity versus time for each enzyme concentration.
- The optimal enzyme concentration will be the one that gives a linear increase in fluorescence over the desired time course and a signal that is significantly above the background.[3][6]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for high variability in this compound assays.
References
- 1. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for AMC-GlcNAc Enzymatic Reactions
Welcome to the technical support center for optimizing your 7-Amino-4-methylcoumarin-N-acetyl-β-D-glucosaminide (AMC-GlcNAc) enzymatic reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for my this compound assay?
The optimal incubation time is the duration where the enzymatic reaction is in the linear range, meaning the rate of product formation is constant. This is a critical parameter to determine empirically for each experimental setup as it is influenced by enzyme concentration, substrate concentration, temperature, and pH. A kinetic reading, measuring fluorescence at regular intervals, is the most effective way to determine the optimal endpoint.[1]
Q2: Why is my fluorescence signal low or absent?
Several factors can contribute to a weak or nonexistent signal. Systematically check the following:
-
Incorrect Wavelengths: Ensure your plate reader is set to the correct excitation and emission wavelengths for free AMC, which are typically around 340-380 nm for excitation and 440-460 nm for emission.[1]
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[1]
-
Substrate Degradation: AMC-conjugated substrates are sensitive to light and pH. Ensure they are stored properly and protected from light.[1]
-
Suboptimal Concentrations: The concentrations of your enzyme or substrate may be too low.
-
Short Incubation Time: The reaction may not have had enough time to produce a detectable amount of AMC.
Q3: My background fluorescence is too high. What can I do?
High background fluorescence can obscure the signal from your enzymatic reaction. Common causes and solutions include:
-
Substrate Autohydrolysis: The this compound substrate may be hydrolyzing spontaneously in your assay buffer. To check for this, run a "no-enzyme" control where you incubate the substrate in the buffer and measure fluorescence over time.[1]
-
Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent compounds. Prepare fresh reagents using high-purity water.[1]
-
Well-to-Well Contamination: Be cautious with pipetting to prevent cross-contamination, especially when preparing a standard curve with high concentrations of free AMC.[1]
Q4: The fluorescence signal is decreasing over time or plateaus too quickly. What does this indicate?
This can be due to:
-
Photobleaching: AMC is susceptible to photobleaching, which is the light-induced destruction of the fluorophore. Minimize the exposure of your plate to the excitation light. Consider taking single endpoint readings instead of continuous kinetic measurements if this is a persistent issue.[1]
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly, causing the reaction to plateau.
-
Inner Filter Effect: At high concentrations of substrate or product, the solution can absorb the excitation or emission light, leading to a non-linear fluorescence response.[1]
Troubleshooting Guide
This table provides a quick reference for common problems and their potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Incorrect wavelength settings for AMC. | Set excitation to ~340-380 nm and emission to ~440-460 nm.[1] |
| Inactive enzyme. | Use a fresh enzyme aliquot; avoid repeated freeze-thaw cycles.[1] | |
| Substrate degradation. | Store substrate protected from light; prepare fresh solutions.[1] | |
| Incubation time is too short. | Perform a time-course experiment to determine the linear range of the reaction. | |
| High Background | Substrate autohydrolysis. | Run a "no-enzyme" control. If autohydrolysis is high, consider a different buffer or preparing the substrate fresh.[1] |
| Contaminated reagents. | Prepare fresh buffers and solutions with high-purity water.[1] | |
| Well-to-well contamination. | Use careful pipetting techniques. | |
| Signal Plateaus Quickly | Substrate depletion. | Reduce the enzyme concentration. |
| Photobleaching of AMC. | Minimize light exposure to the plate; take endpoint readings if possible.[1] | |
| Inner filter effect. | Dilute the sample or use a lower substrate concentration.[1] | |
| Poor Reproducibility | Pipetting errors. | Use calibrated pipettes and prepare a master mix for reagents. |
| Temperature fluctuations. | Ensure the plate is incubated at a stable and consistent temperature. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with a blank solution.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time and Enzyme Concentration
This protocol outlines the steps to identify the linear range of your enzymatic reaction.
1. Reagent Preparation:
- Assay Buffer: 50 mM NaH₂PO₄ (pH 6.5), 100 mM NaCl, 0.1 mg/ml BSA.[2]
- This compound Substrate Stock: Prepare a concentrated stock solution in DMSO.
- Enzyme Stock: Prepare a concentrated stock of O-GlcNAcase.
- Stopping Solution: 200 mM Glycine-NaOH (pH 10.75).[2]
2. Enzyme Titration Setup:
- In a black 96-well plate, prepare serial dilutions of the enzyme in the assay buffer.
- Include a "no-enzyme" control for each substrate concentration.
3. Substrate Addition and Incubation:
- Add the this compound substrate to each well. A typical final concentration to start with is at or near the Kₘ of the enzyme for the substrate.[3]
- Initiate the reaction by adding the enzyme dilutions.
- Incubate the plate at 37°C.[2]
4. Kinetic Measurement:
- Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a period of 60-120 minutes using an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
5. Data Analysis:
- Subtract the "no-enzyme" control fluorescence from all readings.
- Plot the fluorescence intensity against time for each enzyme concentration.
- The optimal enzyme concentration and incubation time will be within the linear portion of the curve, where the fluorescence increases steadily over time.
Protocol 2: AMC Standard Curve
This protocol is essential for converting relative fluorescence units (RFU) to the molar amount of product formed.
1. Reagent Preparation:
- AMC Standard Stock: Prepare a 1 mM stock solution of free AMC in DMSO.
- Assay Buffer: Same as in Protocol 1.
2. Standard Curve Setup:
- Prepare a series of dilutions of the AMC standard stock in the assay buffer in a black 96-well plate. A typical concentration range would be from 0 to 50 µM.
3. Fluorescence Measurement:
- Measure the fluorescence of each standard concentration using the same instrument settings as your enzymatic assay.
4. Data Analysis:
- Subtract the fluorescence of the blank (0 µM AMC) from all readings.
- Plot the background-subtracted RFU against the corresponding AMC concentration.
- The resulting linear equation will allow you to convert the RFU from your enzymatic reaction into the concentration of AMC produced.
Quantitative Data Summary
The following tables provide example concentration ranges and conditions. Note that these are starting points and should be optimized for your specific experimental conditions.
Table 1: Recommended Starting Concentrations for O-GlcNAcase Assay Components
| Component | Recommended Starting Concentration | Notes |
| O-GlcNAcase (hOGA) | 2 nM | This concentration should be optimized based on the specific activity of the enzyme preparation.[2] |
| This compound | 10 - 1200 µM | A range of substrate concentrations should be tested to determine the Kₘ.[2] |
| BSA | 0.1 mg/ml | Bovine Serum Albumin is often included to stabilize the enzyme.[2] |
Table 2: Typical Incubation Conditions for O-GlcNAcase Assay
| Parameter | Recommended Condition | Notes |
| Temperature | 37°C | O-GlcNAcase activity is temperature-dependent.[2] |
| pH | 6.5 | O-GlcNAcase generally has a neutral pH optimum.[2][4] |
| Incubation Time | 10 min (for initial rate) | This should be within the linear range of the reaction, as determined by a kinetic assay.[2] |
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: General workflow for an this compound enzymatic assay.
Caption: Troubleshooting logic for low or no fluorescence signal.
References
- 1. (Open Access) O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. (2005) | Matthew S. Macauley | 373 Citations [scispace.com]
- 2. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
AMC-GlcNAc substrate instability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability and degradation of the AMC-GlcNAc substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (4-Methylumbelliferyl N-acetyl-β-D-glucosaminide) is a fluorogenic substrate used in biochemical assays to measure the activity of N-acetyl-β-D-glucosaminidase (NAGase) and other related enzymes. The substrate consists of N-acetylglucosamine linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When the glycosidic bond is cleaved by an enzyme, the highly fluorescent AMC is released, and the increase in fluorescence can be measured to determine enzyme activity.
Q2: What are the main causes of this compound substrate instability?
A2: The primary causes of this compound instability are non-enzymatic hydrolysis (autohydrolysis) and photodegradation. Autohydrolysis is the spontaneous cleavage of the glycosidic bond in the absence of an enzyme, which can be influenced by factors such as pH, temperature, and buffer composition. Photodegradation can occur when the substrate is exposed to light for prolonged periods.
Q3: How can I tell if my this compound substrate is degrading?
A3: A common indicator of substrate degradation is a high background fluorescence in your assay. This occurs because the degradation of this compound releases free AMC, which is fluorescent. To confirm this, you can run a "no-enzyme" control, which contains the substrate in the assay buffer but no enzyme. A significant increase in fluorescence over time in this control well indicates substrate instability.[1]
Q4: How should I properly store the this compound substrate?
A4: this compound should be stored as a powder or a stock solution in a suitable solvent like DMSO at -20°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles of the stock solution. For working solutions, it is best to prepare them fresh before each experiment.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true enzymatic signal, leading to inaccurate results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Autohydrolysis | 1. Perform a "no-enzyme" control by incubating the this compound substrate in the assay buffer. 2. Measure fluorescence at regular intervals. | A significant increase in fluorescence over time indicates autohydrolysis. |
| Contaminated Reagents | 1. Prepare fresh assay buffer and other reagents using high-purity water. 2. Test the fluorescence of individual components (buffer, water). | Low and stable fluorescence in the individual components indicates that the original reagents were contaminated. |
| Autofluorescence of Test Compounds | 1. If screening compounds, run a control with the compound and buffer alone (no substrate or enzyme). | Fluorescence in this control indicates the compound itself is fluorescent at the assay wavelengths. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability in results can arise from several factors related to substrate stability and handling.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Substrate Preparation | 1. Always prepare fresh working solutions of this compound from a stock solution for each experiment. 2. Ensure complete dissolution of the substrate. | Consistent starting fluorescence levels and reaction kinetics across experiments. |
| Temperature Fluctuations | 1. Pre-incubate all reagents and the assay plate at the desired reaction temperature. | More consistent reaction rates and reproducible results. |
| pH Drift in Buffer | 1. Verify the pH of the assay buffer before each experiment. 2. Use a buffer with a pKa close to the desired assay pH for better stability. | Stable reaction conditions and more reliable data. |
| Light Exposure | 1. Protect the substrate stock and working solutions from light by using amber tubes or covering them with foil. 2. Minimize the exposure of the assay plate to light during incubation. | Reduced non-specific fluorescence and more consistent results. |
Quantitative Data on this compound Instability
Table 1: Effect of pH on this compound Autohydrolysis Rate
| pH | Relative Hydrolysis Rate (Illustrative) | Stability |
| 5.0 | + | High |
| 6.0 | ++ | Moderate |
| 7.0 | +++ | Lower |
| 8.0 | ++++ | Low |
| 9.0 | +++++ | Very Low |
Higher "+" indicates a faster rate of autohydrolysis. Assays are generally more stable at acidic to neutral pH.
Table 2: Effect of Temperature on this compound Autohydrolysis Rate
| Temperature (°C) | Relative Hydrolysis Rate (Illustrative) |
| 4 | + |
| 25 | ++ |
| 37 | ++++ |
| 50 | ++++++ |
Higher "+" indicates a faster rate of autohydrolysis. Higher temperatures significantly accelerate substrate degradation.
Experimental Protocols
Protocol 1: Assessing this compound Substrate Stability
This protocol allows for the determination of the autohydrolysis rate of this compound under specific experimental conditions.
Materials:
-
This compound substrate
-
Assay buffer (at the desired pH)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
-
Incubator or temperature-controlled plate reader
Procedure:
-
Prepare Substrate Solution: Prepare a working solution of this compound in the assay buffer at the final concentration used in your enzyme assay.
-
Set Up the Assay Plate:
-
Add the substrate solution to multiple wells of the 96-well plate.
-
Include "buffer only" wells as a blank.
-
-
Incubation: Incubate the plate at the desired experimental temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular time intervals (e.g., every 15 minutes for 2 hours).
-
Data Analysis:
-
Subtract the average fluorescence of the "buffer only" blank from all readings.
-
Plot the background-corrected fluorescence intensity against time.
-
The slope of this line represents the rate of autohydrolysis. A steep slope indicates significant substrate instability.
-
Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: Experimental workflow for assessing substrate stability.
Caption: Troubleshooting decision tree for high background.
References
Improving the sensitivity of the AMC-GlcNAc assay
Welcome to the technical support center for the 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (AMC-GlcNAc) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this fluorogenic substrate, primarily for measuring O-GlcNAcase (OGA) activity.
Assay Principle
The this compound assay is a continuous, fluorescence-based method to measure the activity of enzymes that cleave terminal N-acetyl-β-D-glucosamine residues. The substrate, this compound, is composed of a GlcNAc sugar molecule linked to a fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its conjugated form, the fluorescence of AMC is quenched. When the enzyme (e.g., OGA) cleaves the glycosidic bond, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence, measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.[1]
Figure 1: Enzymatic cleavage of the this compound substrate by OGA releases fluorescent AMC.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for free AMC?
A1: The optimal excitation wavelength for free AMC is generally between 360-380 nm, and the optimal emission wavelength is between 440-460 nm.[1][2] It is highly recommended to perform a spectrum scan with your specific instrument and in your assay buffer to determine the precise optimal settings, as these can vary slightly.[1]
Q2: Why is a standard curve with free AMC necessary?
A2: A standard curve using known concentrations of free AMC is crucial for converting the relative fluorescence units (RFU) from your instrument into the actual amount of product generated.[1] This allows for the quantitative determination of enzyme activity in standard units, such as nmol/min/mg of protein. To ensure accuracy, the standard curve should be prepared using the same buffer, plate type, and final volume as your enzymatic reaction.[1][2]
Q3: How should I prepare and store the this compound substrate and free AMC standard?
A3: Both this compound and free AMC are typically supplied as lyophilized powders and should be stored at -20°C, protected from light.[1][3] Stock solutions are usually prepared in a high-quality, anhydrous solvent like DMSO.[1][4] It is best practice to create small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compounds.[1][5]
Q4: What type of microplate is best for this fluorescence assay?
A4: Black, opaque-walled microplates are strongly recommended for fluorescence assays.[5] These plates minimize background fluorescence and reduce crosstalk between wells, which can be a significant issue with clear or white plates.[2][5] Be aware that different black microplates can yield different results, so for consistency, it is best to use the same type and brand for all related experiments.[2]
Troubleshooting Guide: Improving Assay Sensitivity
This guide addresses common issues that can compromise the sensitivity of the this compound assay, leading to a poor signal-to-noise ratio.
Figure 2: Troubleshooting workflow for common issues in the this compound assay.
Issue 1: High Background Fluorescence
A high signal in your negative control wells (no enzyme) can mask the true signal, dramatically reducing sensitivity.
| Possible Cause | Solution |
| Substrate Autohydrolysis | The this compound substrate may be unstable and hydrolyze spontaneously in your assay buffer. Solution: Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of non-enzymatic AMC release. Prepare the substrate solution fresh just before use and avoid prolonged storage of diluted solutions.[1] |
| Contaminated Reagents | Buffers or water may be contaminated with fluorescent compounds or microbes that have enzymatic activity. Solution: Use high-purity, sterile reagents and water. Filter-sterilize buffers if microbial contamination is suspected.[1][6] |
| Autofluorescence | Assay components (e.g., test compounds, buffers, phenol red in media) can be inherently fluorescent. Solution: Run controls for each component without the substrate to identify the source. If using cell culture media, switch to a phenol red-free formulation for the assay.[7][8] |
Issue 2: Weak or No Signal
A low signal suggests a problem with the enzyme's activity or the detection setup.
| Possible Cause | Solution |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Solution: Ensure the enzyme is stored correctly (typically at -80°C in aliquots to prevent freeze-thaw cycles).[5] Test its activity with a known positive control if available. |
| Suboptimal Assay Conditions | Enzyme activity is highly dependent on pH, temperature, and buffer composition. Solution: Optimize these parameters for your specific enzyme. For human OGA, a pH of 6.5 is often used.[9] Perform titration experiments to find the optimal enzyme and substrate concentrations (see Protocol 2). |
| Incorrect Instrument Settings | The plate reader's gain setting may be too low, or the wrong wavelengths are being used. Solution: Increase the gain setting to enhance signal detection, ensuring you do not saturate the detector with your highest standard. Confirm the optimal excitation/emission wavelengths for AMC in your assay buffer.[1] |
Issue 3: Non-Linear Reaction or Signal Plateau
If the reaction rate is not linear over time, it can be difficult to calculate an accurate initial velocity.
| Possible Cause | Solution |
| Substrate Depletion | If the enzyme concentration is too high, the substrate may be consumed too quickly, causing the signal to plateau. Solution: Reduce the enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the measurement period. A kinetic reading is essential to identify the linear range. |
| Inner Filter Effect | At high concentrations, the released AMC can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. Solution: Dilute your enzyme or use a lower starting substrate concentration to stay within the linear range of detection, as determined by your AMC standard curve.[1] |
| Photobleaching | AMC can be destroyed by prolonged exposure to the excitation light, causing the signal to decrease over time. Solution: Minimize light exposure by taking fewer kinetic readings or using an endpoint measurement if possible. Some plate readers have shutters that only open during the measurement, which can help reduce this effect.[1] |
Experimental Protocols
Protocol 1: Generating an AMC Standard Curve
This protocol is essential for converting RFU to molar amounts of product.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO. Store in aliquots at -20°C, protected from light.[3]
-
On the day of the experiment, create a 100 µM or 125 µM working solution by diluting the stock solution in your final assay buffer.[3][10]
-
Prepare a serial dilution of the AMC working solution in assay buffer to create a range of standards (e.g., 0 to 50 µM).[2][4]
-
-
Assay Setup :
-
Measurement :
-
Data Analysis :
-
Subtract the average RFU of the blank wells from all standard readings.
-
Plot the background-corrected RFU values against the known AMC concentrations (µM).
-
Perform a linear regression on the data. The slope of this line (RFU/µM) will be used to convert experimental RFU values into the concentration of AMC produced.[10]
-
Protocol 2: Optimizing Enzyme and Substrate Concentrations
This protocol helps determine the optimal concentrations for a robust and linear assay.
-
Enzyme Titration (Fixed Substrate) :
-
Prepare a working solution of this compound substrate in assay buffer. A starting concentration around the enzyme's Km value (if known) or in the range of 10-100 µM is common.
-
Prepare a serial dilution of your enzyme (e.g., purified OGA or cell lysate) in ice-cold assay buffer.
-
In a 96-well plate, add the enzyme dilutions. Include a "no-enzyme" control.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately begin kinetic measurement in a pre-warmed plate reader, recording fluorescence every 1-2 minutes for 30-60 minutes.
-
Analysis: Plot RFU vs. time for each enzyme concentration. Identify the concentration that yields a robust linear increase in signal for a desired duration. This will be your optimal enzyme concentration.[11]
-
-
Substrate Titration (Fixed Enzyme) :
-
Using the optimal enzyme concentration determined above, set up reactions with a range of substrate concentrations (e.g., from 0.1x to 10x the estimated Km).
-
Initiate the reactions and perform a kinetic read as described above.
-
Analysis: Calculate the initial velocity (V₀) from the linear portion of each curve (RFU/min). Convert V₀ to µM/min using the slope from your AMC standard curve. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. For routine assays, using a substrate concentration at or slightly above the Km is often optimal.
-
Figure 3: Workflow for optimizing enzyme and substrate concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting FluoroSpot assay | U-CyTech [ucytech.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: AMC-GlcNAc Based Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-amino-4-methylcoumarin (B1665955) (AMC)-N-acetyl-β-D-glucosaminide (AMC-GlcNAc) based enzyme assays. These resources are designed to help you identify and overcome common pitfalls to ensure accurate and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| No or Low Signal | Enzyme Inactivity: Improper storage, repeated freeze-thaw cycles, or incorrect dilution. | - Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.- Prepare fresh enzyme dilutions for each experiment.- Include a positive control with a known active enzyme to verify assay components. |
| Incorrect Wavelength Settings: Excitation and emission wavelengths are not optimal for free AMC. | - Set the plate reader to an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-460 nm.[1] Note that the conjugated substrate has different spectral properties (approx. 330 nm excitation/390 nm emission).[1] | |
| Substrate Degradation: AMC-conjugated substrates can be sensitive to light and pH. | - Store the substrate protected from light.[1]- Prepare fresh substrate solutions in a suitable solvent like DMSO just before use.[1] | |
| Suboptimal Assay Conditions: pH, temperature, or buffer composition may not be ideal for the enzyme. | - Ensure the assay buffer is at the optimal pH and temperature for your specific enzyme.[1]- Avoid using ice-cold buffers, which can inhibit enzyme activity.[1] | |
| High Background Fluorescence | Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, releasing free AMC. | - Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of autohydrolysis.[1]- If autohydrolysis is high, prepare the substrate solution immediately before use.[1] |
| Contaminated Reagents: Buffers or other reagents may contain fluorescent impurities. | - Use high-purity, fresh reagents and water.[1]- Check for autofluorescence in buffer components like BSA or detergents such as Triton X-100.[2] | |
| Well-to-Well Contamination: Pipetting errors can lead to the spread of free AMC. | - Exercise caution during pipetting to prevent cross-contamination, especially when preparing a standard curve with high concentrations of free AMC.[1] | |
| Non-linear Reaction Progress Curves | Inner Filter Effect (IFE): High concentrations of substrate or product (AMC) absorb excitation or emission light, leading to a non-linear fluorescence response.[3][4] | - Dilute the Sample: This is the most direct way to minimize IFE, provided the signal remains detectable.[4]- Mathematical Correction: Measure the absorbance of the sample at the excitation and emission wavelengths and apply a correction formula. A common formula is: Fcorrected = Fobserved * 10^((Aex + Aem) / 2).[4]- Optimize Substrate Concentration: Keep the total absorbance of the sample below 0.1 at the excitation wavelength.[3][4] |
| Substrate Depletion: A significant portion of the substrate is consumed during the assay. | - Use a lower enzyme concentration or a shorter incubation time to ensure that less than 10-15% of the substrate is consumed. | |
| Enzyme Instability: The enzyme may lose activity under the assay conditions. | - Add stabilizing agents like BSA or glycerol (B35011) to the assay buffer. | |
| Poor Reproducibility | Pipetting Inaccuracy: Small variations in reagent volumes can lead to significant differences in results. | - Ensure pipettes are properly calibrated.- Use a consistent pipetting technique. |
| Plate Effects: Evaporation from the outer wells of a microplate can concentrate reagents. | - Avoid using the outer wells of the plate, or fill them with a blank solution like water or buffer to create a humidity barrier.[1] | |
| Microplate Type: Different black microplates can have varying levels of intrinsic fluorescence. | - Use the same type and brand of microplate for all related experiments to ensure consistency.[1] |
Frequently Asked Questions (FAQs)
Substrate Handling and Stability
Q1: How should I dissolve and store the this compound substrate?
A1: this compound is typically dissolved in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the lyophilized powder and the stock solution at -20°C or lower, protected from light.[1]
| Solvent | Solubility of 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide |
| DMSO | 76 mg/mL (200.33 mM)[2]; 30 mg/mL[5] |
| Water | 3 mg/mL[2] |
| DMF | 5 mg/mL[5] |
Note: The solubility in DMSO can be affected by the presence of moisture. It is advisable to use fresh, anhydrous DMSO.[2]
Q2: How stable is the this compound substrate under different pH and temperature conditions?
A2: AMC-conjugated substrates can be sensitive to pH and temperature, which can lead to autohydrolysis.[1] The fluorescence of the released AMC is also pH-dependent, with excitation maxima at 320 nm and 360 nm at low (1.97-6.72) and high pH (7.12-10.3) respectively, and an emission maximum that ranges from 445 to 455 nm.[5] It is crucial to determine the optimal pH and temperature for your specific enzyme that also minimizes substrate instability. This can be assessed by incubating the substrate alone in the assay buffer under various conditions and monitoring for an increase in fluorescence.
Assay Principles and Design
Q3: What is the "Inner Filter Effect" and how can I tell if it's affecting my assay?
A3: The inner filter effect (IFE) is a phenomenon where the observed fluorescence intensity is reduced because molecules in the sample absorb either the excitation light before it reaches the fluorophore (primary IFE) or the emitted light before it reaches the detector (secondary IFE).[3][4] This leads to a non-linear relationship between the concentration of the fluorophore (AMC) and the fluorescence signal, particularly at higher concentrations.[4]
You can suspect IFE if:
-
Your AMC standard curve is non-linear and plateaus at higher concentrations.[3]
-
The reaction rate decreases unexpectedly at high substrate concentrations.[3]
-
Your samples have a noticeable color or turbidity.[4]
-
The absorbance of your sample at the excitation or emission wavelength is greater than 0.1.[4]
Q4: What are the key enzymes that are typically assayed using this compound?
A4: The this compound substrate is primarily used to assay the activity of β-N-acetylhexosaminidases (Hexosaminidases) and O-GlcNAcase (OGA).[5][6] These enzymes cleave the terminal N-acetyl-β-D-glucosamine residue, releasing the fluorescent AMC molecule.
Data Interpretation
Q5: My data shows a high signal in the "no-enzyme" control wells. What does this mean?
A5: A high signal in the no-enzyme control indicates that the this compound substrate is being hydrolyzed independently of your enzyme. This is likely due to autohydrolysis of the substrate in your assay buffer.[1] Refer to the troubleshooting guide for solutions to this issue.
Experimental Protocols
General Protocol for an this compound Based Enzyme Assay
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular enzyme and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., for β-hexosaminidase, a citrate-phosphate buffer at pH 4.1 may be used).[7]
-
This compound Substrate Stock Solution: Dissolve the this compound substrate in DMSO to a concentration of 10-20 mM. Store at -20°C in aliquots, protected from light.
-
Enzyme Solution: Prepare a stock solution of your enzyme in a suitable buffer and store according to the manufacturer's recommendations. On the day of the assay, dilute the enzyme to the desired working concentration in assay buffer.
-
AMC Standard Curve: Prepare a stock solution of free AMC in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-10 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well of a black, clear-bottom 96-well plate.
-
Add your test compounds or vehicle controls to the appropriate wells.
-
Add 25 µL of the diluted enzyme solution to each well, except for the "no-enzyme" control wells (add 25 µL of assay buffer instead).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time if screening for inhibitors.
-
Initiate the reaction by adding 25 µL of the this compound substrate working solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Alternatively, for an endpoint assay, incubate the plate at the desired temperature for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., by adding a stop buffer that shifts the pH) before reading the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from all readings.
-
Plot the fluorescence of the AMC standards against their concentrations to generate a standard curve.
-
Convert the relative fluorescence units (RFU) from the enzymatic reaction to the concentration of AMC produced using the standard curve.
-
Determine the initial reaction velocity (V₀) from the linear portion of the plot of AMC concentration versus time.
-
Visualizations
O-GlcNAc Cycling Pathway
The addition and removal of O-GlcNAc on nuclear and cytoplasmic proteins is a dynamic process regulated by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[8] This cycle is tightly linked to cellular nutrient status, particularly glucose metabolism through the hexosamine biosynthetic pathway (HBP).[9]
General Experimental Workflow for AMC-Based Assays
A typical workflow for an AMC-based enzyme assay involves several key steps, from reagent preparation to data analysis.
Troubleshooting Logic for High Background Fluorescence
When encountering high background fluorescence, a systematic approach can help identify the source of the issue.
References
- 1. Dissecting the Mechanisms Underlying Substrate Recognition and Functional Regulation of O-GlcNAc Cycling Enzymes. | Read by QxMD [read.qxmd.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. bmrservice.com [bmrservice.com]
- 7. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
AMC-GlcNAc Assay Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the AMC-GlcNAc assay with specific cell lysates. The information is designed to help you overcome common experimental hurdles and optimize your assay for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins. The substrate, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (this compound), is non-fluorescent. When cleaved by OGA present in the cell lysate, it releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to the OGA activity in the sample.
Q2: What are the critical controls to include in my this compound assay?
To ensure the validity of your results, the following controls are essential:
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No-Enzyme Control: This well contains all reagents except the cell lysate. It helps to determine the background signal from the spontaneous hydrolysis of the substrate.
-
No-Substrate Control: This well contains the cell lysate and all other reagents except the this compound substrate. This control is crucial for measuring the intrinsic fluorescence of your cell lysate.
-
Inhibitor Control: This well contains the cell lysate, substrate, and a known OGA inhibitor, such as Thiamet-G. This confirms that the observed signal is due to specific OGA activity.[1] A significant reduction in fluorescence compared to the untreated lysate indicates specific OGA activity.
-
Free AMC Standard Curve: A standard curve prepared with known concentrations of free AMC is necessary to convert the relative fluorescence units (RFU) into the absolute amount of product formed.
Q3: What is the "inner filter effect" and how can I avoid it?
The inner filter effect is a phenomenon where high concentrations of substances in the sample, including the substrate or the product (AMC), absorb either the excitation or emitted light.[2][3] This leads to a non-linear relationship between the fluorophore concentration and the fluorescence signal, potentially causing an underestimation of the true enzyme activity.[2][4]
To mitigate this:
-
Use substrate concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength.[4]
-
If high concentrations of lysate are necessary, consider diluting the sample before the final fluorescence reading.[2]
-
Ensure your standard curve for free AMC is linear in the range of fluorescence you are measuring. A plateau at higher concentrations is a key indicator of the inner filter effect.[5]
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to detect true OGA activity.
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare fresh this compound substrate solution for each experiment. Avoid repeated freeze-thaw cycles. Run a "substrate only" control to quantify the rate of spontaneous AMC release and subtract this from your experimental readings.[4] |
| Contaminated Reagents | Use high-purity, sterile water and reagents. Prepare fresh buffers for each experiment. Filter-sterilize buffers if you suspect microbial contamination. |
| Autofluorescence from Cell Lysate | Run a "lysate only" (no substrate) control to measure the intrinsic fluorescence of your sample. Subtract this background fluorescence from your measurements. Some cell culture media components, like riboflavin, can be autofluorescent; consider washing cells with PBS before lysis.[6] |
| Non-specific Enzyme Activity | Besides OGA, other lysosomal hexosaminidases in the cell lysate might cleave the this compound substrate. Include a specific OGA inhibitor like Thiamet-G in a control well. A significant decrease in signal in the presence of the inhibitor confirms OGA-specific activity. |
| Incorrect Microplate Type | Use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk.[2][7] |
Issue 2: Low or No Signal
A weak or absent signal can be due to a variety of factors, from inactive enzymes to incorrect instrument settings.
| Possible Cause | Recommended Solution |
| Low OGA Activity in Lysate | Increase the concentration of the cell lysate in the reaction. Ensure your lysis buffer is compatible with OGA activity; some detergents can inhibit enzyme function. Lysis buffers containing HEPES have been shown to be compatible with nuclease activity assays and may be a good starting point.[8] Avoid repeated freezing and thawing of the cell lysate. |
| Sub-optimal Assay Conditions | Verify that the pH of your assay buffer is optimal for OGA activity (typically around pH 6.5). Ensure the reaction is carried out at the optimal temperature (usually 37°C). |
| Enzyme Instability | Prepare fresh cell lysates for each experiment. Keep lysates on ice during preparation and storage. Include protease inhibitors in your lysis buffer, but be aware that some can interfere with enzyme assays. |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths on your fluorometer are correctly set for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm). Optimize the gain setting to ensure the signal is within the linear range of the detector. |
| Fluorescence Quenching | Components in your cell lysate or test compounds could be quenching the AMC fluorescence. Perform a quenching counter-assay by adding your lysate or compound to a known concentration of free AMC. A decrease in fluorescence indicates quenching.[9] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for OGA Activity Assay
-
Cell Culture: Grow cells to 80-90% confluency.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1% Triton X-100 and a protease inhibitor cocktail).
-
Incubation: Incubate the cells with the lysis buffer on ice for 15-30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford assay. It is important to ensure the lysis buffer is compatible with the chosen protein quantification method.[10][11]
-
Storage: Use the lysate immediately or store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: this compound Assay for OGA Activity in Cell Lysates
-
Prepare AMC Standard Curve: Prepare a series of dilutions of free AMC in assay buffer (e.g., 50 mM sodium cacodylate, pH 6.5) in a 96-well black plate. This will be used to quantify the amount of product formed.
-
Prepare Assay Plate: In a separate 96-well black plate, add your cell lysate (e.g., 10-50 µg of total protein) to the appropriate wells.
-
Set Up Controls: Include the "no-enzyme," "no-substrate," and "inhibitor" (e.g., with 50 µM Thiamet-G) controls.
-
Initiate Reaction: Add the this compound substrate to all wells (except the "no-substrate" control) to a final concentration of 50-100 µM. The total reaction volume should be consistent across all wells (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorometer with excitation at ~360-380 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" and "no-substrate" controls) from your experimental readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Use the AMC standard curve to convert the rate from RFU/min to moles of AMC/min.
-
Normalize the OGA activity to the amount of protein in the lysate (e.g., in pmol/min/mg of protein).
-
Visualizations
O-GlcNAc Signaling Pathway
Caption: The O-GlcNAc signaling pathway integrates nutrient and stress signals.
This compound Assay Experimental Workflow
Caption: General experimental workflow for the this compound assay.
References
- 1. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluorometric Assay Guide | PDF | Fluorescence Spectroscopy | Enzyme Assay [scribd.com]
- 8. Effects of Lyse-It on endonuclease fragmentation, function and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [Effects of different cell lysis buffers on protein quantification] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quenching Effects on 4-Methylumbelliferone Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methylumbelliferone (B1674119) (4-MU) fluorescence assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving 4-methylumbelliferone, presented in a question-and-answer format.
Issue 1: Low or No Fluorescence Signal
-
Question: My 4-MU sample is not fluorescing or the signal is much lower than expected. What are the possible causes?
-
Answer:
-
Incorrect pH: The fluorescence of 4-MU is highly pH-dependent.[1][2][3] Its fluorescence is minimal in acidic or neutral solutions and maximal at a pH of approximately 10.[2][3] Ensure your final measurement is performed in a buffer with a pH in the optimal range (pH 9-10.5). In many enzyme assays, a "stop buffer" (e.g., 0.2 M sodium carbonate or glycine-NaOH) is added to raise the pH before reading the fluorescence.[4][5]
-
Degradation of 4-MU or its Substrate: 4-MU and its substrates, particularly 4-methylumbelliferyl glycosides, can be labile.[5] Prepare solutions fresh and store them protected from light.[4] For example, 4-methylumbelliferyl-β-D-galactopyranoside is known to be unstable and should not be stored at room temperature for extended periods.[5]
-
Presence of a Quencher: A compound in your sample may be quenching the fluorescence of 4-MU. See the "Common Quenchers" section below for examples.
-
Incorrect Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for 4-MU. At optimal pH, the excitation maximum is around 360-365 nm, and the emission maximum is around 445-455 nm.[3]
-
Photobleaching: Prolonged exposure of 4-MU to the excitation light can lead to photobleaching, which is the irreversible destruction of the fluorophore.[6] Minimize exposure time and light intensity where possible.
-
Issue 2: High Background Fluorescence
-
Question: My negative controls (e.g., substrate-only wells) show a high fluorescence signal. What could be causing this?
-
Answer:
-
Substrate Instability/Contamination: The most common cause of high background is the spontaneous hydrolysis of the 4-methylumbelliferyl substrate, releasing free 4-MU.[5][7] This can be due to improper storage of the substrate or contamination of buffer solutions with enzymes (e.g., from microbial growth).[7] Always prepare substrate solutions fresh and use high-purity, sterile-filtered buffers.
-
Intrinsic Fluorescence of Substrate or Other Components: Some 4-MU substrates can have intrinsic fluorescence at the measurement wavelengths.[8] Additionally, other components in the assay, such as test compounds or biological media, may be autofluorescent. It is essential to run proper controls, including a "no-enzyme" control for each test compound concentration.
-
Issue 3: Non-linear Standard Curve
-
Question: My 4-MU standard curve is not linear at higher concentrations. Why is this happening?
-
Answer:
-
Inner Filter Effect (IFE): At high concentrations of 4-MU or other absorbing species in the solution, the excitation light can be attenuated as it passes through the sample (primary IFE), and the emitted fluorescence can be reabsorbed by other molecules before it reaches the detector (secondary IFE).[9][10][11][12] This leads to a deviation from linearity. To avoid IFE, it is recommended to work with sample absorbances below 0.1 at the excitation wavelength.[9] If this is not possible, mathematical correction methods can be applied.[9][10][11][12]
-
Self-Quenching: At very high concentrations, 4-MU molecules can interact with each other, leading to a decrease in fluorescence intensity, a phenomenon known as self-quenching.[1] Diluting the sample is the most straightforward solution.
-
Issue 4: Inconsistent or Irreproducible Results
-
Question: I am observing significant variability between replicate wells or experiments. What are the likely sources of this inconsistency?
-
Answer:
-
pH Fluctuations: Minor variations in the pH of the final reaction mixture can lead to large changes in fluorescence intensity. Ensure accurate and consistent pipetting of all reagents, especially the stop buffer.
-
Temperature Effects: Fluorescence quenching is often temperature-dependent. For collisional quenching, an increase in temperature generally leads to more efficient quenching.[13] Maintain a consistent temperature for all assays.
-
Pipetting Errors: Inaccurate pipetting of the enzyme, substrate, or test compounds will directly impact the results. Use calibrated pipettes and ensure proper mixing.
-
Timing in Kinetic Assays: For enzyme kinetics, the timing of substrate addition and the stopping of the reaction is critical. Use a multichannel pipette or an automated dispenser for simultaneous additions.
-
Quantitative Data on 4-MU Quenching
The efficiency of a quencher can be quantified using the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher at concentration [Q], and Kₛᵥ is the Stern-Volmer quenching constant. A larger Kₛᵥ indicates a more effective quencher.
Table 1: Common Quenchers of 4-Methylumbelliferone Fluorescence
| Quencher Class | Specific Examples | Quenching Mechanism | Notes |
| Flavonoids | Quercetin, Liquiritigenin, Irilin D, Darpavin, Demethoxyduartin | Static and/or Dynamic | A wide range of flavonoids have been shown to quench 4-MU fluorescence. This can be a significant source of interference in high-throughput screening of natural product libraries.[14] |
| Aliphatic Amines | Propylamine, Butylamine, Dibutylamine, Tetramethylammonium | Static and/or Dynamic | The quenching effect can be complex, with some amines showing both quenching and enhancing regions in the fluorescence spectrum. |
| Substrates | 2'-O-(4-methylumbelliferyl)-N-acetylneuraminic acid (4-MUNANA) | Inner Filter Effect / Quenching | The substrate itself can absorb at the excitation and emission wavelengths of 4-MU, leading to an apparent quenching.[11] |
Table 2: Stern-Volmer Constants (Kₛᵥ) for Flavonoid Quenchers of 4-MU
The following data is adapted from a study on the quenching effects of flavonoids in neuraminidase inhibition assays. The Kₛᵥ values indicate the potency of the quenching effect.
| Flavonoid Compound | Class | Kₛᵥ (M⁻¹) |
| Liquiritigenin | Flavanone | 1.1 x 10⁴ |
| Darpavin | Isoflavanone | 9.0 x 10³ |
| Irilin D | Isoflavone | 8.5 x 10³ |
| Demethoxyduartin | Isoflavane | 7.0 x 10³ |
| Alpinetin | Flavanone | ~10⁴ (in a similar study) |
| Various others | Isoflavones, Flavanones, Isoflavanones, Isoflavanes | 10² - 10⁴ |
Note: The Kₛᵥ values for flavonoids span a wide range, from 10² to 10⁴ M⁻¹.[14]
Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay
This protocol provides a framework for determining the quenching effect of a test compound on 4-MU fluorescence.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-methylumbelliferone (e.g., 1 mM in DMSO or ethanol).
-
Prepare a stock solution of the putative quencher (e.g., 10 mM in a suitable solvent).
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stop buffer (e.g., 0.2 M Glycine-NaOH, pH 10.5).
-
-
Assay Setup (96-well black plate):
-
Prepare a dilution series of the quencher in the assay buffer.
-
In each well, add a fixed concentration of 4-MU (e.g., 1 µM final concentration) and varying concentrations of the quencher.
-
Include control wells with 4-MU and no quencher (F₀).
-
Bring the total volume in each well to a constant value with the assay buffer.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow for equilibration.
-
-
Fluorescence Measurement:
-
Add the stop buffer to all wells to raise the pH and maximize the fluorescence signal.
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~450 nm.
-
-
Data Analysis:
Visualizations
References
- 1. Jablonski Energy Diagram [evidentscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 4. promega.com [promega.com]
- 5. thelabrat.com [thelabrat.com]
- 6. Troubleshooting tips for IHC | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of 4-methylumbelliferone after separation from its conjugates by high-performance liquid chromatography. Application to lysosomal enzyme activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.horiba.com [static.horiba.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. edinst.com [edinst.com]
Validation & Comparative
A Head-to-Head Comparison: AMC-GlcNAc vs. Chromogenic Substrates for NAGase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of N-acetyl-β-D-glucosaminidase (NAGase) activity is crucial in various fields, from diagnosing renal injury to studying lysosomal storage disorders. The choice of substrate for this enzymatic assay is a critical determinant of sensitivity, specificity, and overall reliability. This guide provides an objective comparison of the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (AMC-GlcNAc) and traditional chromogenic substrates, with a focus on the widely used p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
Executive Summary
Fluorogenic substrates like this compound generally offer significantly higher sensitivity and a lower limit of detection compared to chromogenic substrates such as pNP-GlcNAc. This enhanced sensitivity is particularly advantageous when working with samples containing low NAGase concentrations or when sample volume is limited. While chromogenic assays are often simpler to perform and do not require specialized fluorescence plate readers, they can be more susceptible to interference from colored compounds within biological samples. The choice between these substrates will ultimately depend on the specific requirements of the experiment, including the expected enzyme concentration, the nature of the sample, and the available instrumentation.
Data Presentation: Quantitative Comparison of NAGase Substrates
The following table summarizes the key performance parameters for this compound and pNP-GlcNAc. It is important to note that the values presented are collated from various studies and may not have been determined under identical experimental conditions. Direct head-to-head comparisons in a single study are limited in the available literature.
| Parameter | This compound (Fluorogenic) | pNP-GlcNAc (Chromogenic) | Key Considerations |
| Detection Method | Fluorescence | Colorimetric (Absorbance) | Fluorometry is inherently more sensitive than spectrophotometry. |
| Excitation/Emission (nm) | ~360 / ~450 | Not Applicable | Requires a fluorescence plate reader or spectrofluorometer. |
| Absorbance Wavelength (nm) | Not Applicable | ~405 | Requires a standard spectrophotometer or plate reader. |
| Reported Km (mM) | Varies by enzyme source and conditions | 0.5 (for NAG in human urine)[1] | Lower Km indicates higher affinity of the enzyme for the substrate. |
| Limit of Detection (LOD) | Generally in the low nanomolar to picomolar range | Generally in the micromolar range | Fluorogenic assays are significantly more sensitive. |
| Signal-to-Noise Ratio | High | Moderate to Low | Less background interference in fluorescent assays. |
| Interference | Less susceptible to colored compounds | Susceptible to colored or turbid components in the sample[2] | Important for complex biological samples like urine or tissue homogenates. |
Principle of Detection
The fundamental difference between these two types of substrates lies in the nature of the reporter molecule released upon enzymatic cleavage by NAGase.
Chromogenic Substrates: These substrates, such as pNP-GlcNAc, are composed of an N-acetyl-β-D-glucosamine moiety linked to a chromophore. When NAGase cleaves the glycosidic bond, the free chromophore (e.g., p-nitrophenol) is released, resulting in a colored product that can be quantified by measuring the absorbance at a specific wavelength.[3]
Fluorogenic Substrates: In contrast, fluorogenic substrates like this compound link N-acetyl-β-D-glucosamine to a fluorophore. In its conjugated form, the fluorescence of the fluorophore is quenched. Upon enzymatic cleavage, the unconjugated fluorophore (e.g., 4-methylumbelliferone) is released, leading to a significant increase in fluorescence intensity upon excitation with a specific wavelength of light.
Visualizing the Workflow
Caption: General workflow for NAGase activity assay using either fluorogenic or chromogenic substrates.
Experimental Protocols
Below are representative protocols for performing a NAGase assay using this compound and pNP-GlcNAc. These should be optimized for your specific experimental conditions.
Key Experiment 1: Fluorogenic NAGase Assay using this compound
Objective: To determine the NAGase activity in a biological sample using the fluorogenic substrate this compound.
Materials:
-
This compound substrate
-
NAGase standard
-
Assay Buffer (e.g., 0.1 M Citrate Buffer, pH 4.5)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards: Create a standard curve of 4-methylumbelliferone (B1674119) (AMC) in Assay Buffer.
-
Prepare Substrate Solution: Dissolve this compound in Assay Buffer to a final concentration of 0.2 mM.
-
Sample Preparation: Dilute biological samples in Assay Buffer to fall within the linear range of the assay.
-
Assay Reaction:
-
Add 50 µL of diluted sample or standard to each well of the microplate.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 15-60 minutes, protected from light. The incubation time should be optimized based on the enzyme activity.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculation: Determine the concentration of AMC produced in each sample well using the standard curve and calculate the NAGase activity.
Key Experiment 2: Chromogenic NAGase Assay using pNP-GlcNAc
Objective: To determine the NAGase activity in a biological sample using the chromogenic substrate pNP-GlcNAc.
Materials:
-
pNP-GlcNAc substrate[3]
-
NAGase standard
-
Assay Buffer (e.g., 0.1 M Citrate Buffer, pH 4.5)[4]
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.4)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Standards: Create a standard curve of p-nitrophenol (pNP) in Assay Buffer.
-
Prepare Substrate Solution: Dissolve pNP-GlcNAc in Assay Buffer to a final concentration of 2 mM.[4]
-
Sample Preparation: Dilute biological samples in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of diluted sample or standard to each well.
-
Initiate the reaction by adding 50 µL of the Substrate Solution.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at ~405 nm.
-
Calculation: Determine the concentration of pNP produced in each sample well using the standard curve and calculate the NAGase activity.
Signaling Pathway Context: The Role of NAGase
NAGase is a lysosomal enzyme involved in the breakdown of glycoproteins, glycolipids, and glycosaminoglycans. Its activity is relevant to several key biological pathways, most notably the Hexosamine Biosynthetic Pathway (HBP) and the subsequent process of O-GlcNAcylation .
The HBP is a metabolic pathway that utilizes a small percentage of glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for O-GlcNAc transferase (OGT), which attaches a single N-acetylglucosamine molecule to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic and reversible post-translational modification, known as O-GlcNAcylation, is removed by the enzyme O-GlcNAcase (OGA). O-GlcNAcylation plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of the HBP and O-GlcNAcylation has been implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Caption: The Hexosamine Biosynthetic Pathway leading to O-GlcNAcylation.
Logical Relationships in Substrate Choice
The decision to use a fluorogenic or chromogenic substrate can be guided by a logical assessment of experimental needs and constraints.
Caption: A logical guide to selecting the appropriate NAGase substrate.
References
- 1. Fluorogenic and chromogenic substrates used in bacterial diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation of AMC-GlcNAc Assay with Purified Enzyme: A Comparative Guide
For researchers in glycoscience and drug discovery, the accurate measurement of enzyme activity is paramount. This guide provides a detailed comparison of the 7-amino-4-methylcoumarin-N-acetyl-β-D-glucosaminide (AMC-GlcNAc) assay with alternative methods for the quantification of O-GlcNAcase (OGA) activity. The this compound assay is a fluorogenic method valued for its simplicity and sensitivity, making it a popular choice for high-throughput screening and kinetic analysis of purified enzymes.
Principle of the this compound Assay
The assay relies on the enzymatic cleavage of the non-fluorescent substrate, this compound. Upon hydrolysis by a glycosidase such as OGA, the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity. This method is highly sensitive and amenable to continuous monitoring of the reaction in a microplate format.[1][2]
Comparison of Enzyme Assay Methods
The selection of an appropriate enzyme assay depends on various factors, including the specific research question, available equipment, and desired throughput. Below is a comparison of the this compound assay with other common methods for measuring the activity of enzymes involved in O-GlcNAc cycling.
| Assay Type | Principle | Throughput | Sensitivity | Cost | Key Advantages | Key Disadvantages |
| This compound Assay | Fluorogenic substrate cleavage | High | High | Moderate | Continuous monitoring, simple protocol | Potential for interference from fluorescent compounds |
| Radioactive Assay | Incorporation of radiolabeled GlcNAc | Low to Medium | Very High | High | Direct measurement of product formation | Generates radioactive waste, requires specialized handling |
| HPLC/MS-Based Assay | Chromatographic separation and mass spectrometric detection of substrate and product | Low | High | High | High specificity and can detect multiple products simultaneously | Requires expensive equipment, complex sample preparation |
| Coupled-Enzyme Assay (e.g., UDP-Glo™) | Measurement of a product from the primary reaction (UDP) through a secondary, light-producing reaction | High | High | High | Homogeneous assay format, suitable for HTS | Indirect measurement, potential for interference with coupling enzymes |
| Colorimetric Assay (e.g., pNP-GlcNAc) | Cleavage of a chromogenic substrate to produce a colored product | High | Moderate | Low | Simple, uses standard absorbance plate readers | Lower sensitivity compared to fluorescent or luminescent assays |
Experimental Protocols
This compound Assay Protocol
This protocol describes a general procedure for measuring the activity of a purified glycosidase using this compound.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a concentrated stock of the purified enzyme in an appropriate assay buffer.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with relevant salts and additives).
-
Prepare a standard curve of free AMC to convert relative fluorescence units (RFU) to molar concentrations.[3][4]
-
-
Assay Procedure :
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add varying concentrations of the this compound substrate to the wells.
-
Include a "no enzyme" control to measure background fluorescence.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified enzyme to each well.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).[1]
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic read.
-
Use the AMC standard curve to convert the rate from RFU/min to moles of product/min.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[2]
-
Alternative Assay Protocol: UDP-Glo™ Glycosyltransferase Assay
This protocol is for measuring the activity of O-GlcNAc Transferase (OGT), which uses UDP-GlcNAc as a substrate. The assay measures the amount of UDP produced.[5]
-
Reagent Preparation :
-
Reconstitute the UDP-Glo™ Reagent and UDP-Glo™ Enzyme.
-
Prepare the OGT enzyme, substrate peptide, and UDP-GlcNAc in an appropriate buffer.
-
-
Assay Procedure :
-
Set up the OGT enzymatic reaction by combining the enzyme, substrate peptide, and UDP-GlcNAc in a white, opaque 96-well plate.
-
Incubate the reaction at the desired temperature for a set period.
-
Stop the OGT reaction and initiate the UDP detection reaction by adding the UDP-Glo™ Reagent and UDP-Glo™ Enzyme mixture.
-
Incubate at room temperature to allow the luminescence signal to develop.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis :
-
The amount of UDP produced is proportional to the luminescence signal.
-
A standard curve using UDP can be prepared to quantify the amount of product formed.
-
Visualizations
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
References
A Head-to-Head Comparison of AMC-GlcNAc and pNP-GlcNAc for N-acetyl-β-D-glucosaminidase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of N-acetyl-β-D-glucosaminidase (NAG) activity is crucial in various fields, from diagnosing lysosomal storage disorders to monitoring kidney damage and assessing drug-induced toxicity. The choice of substrate for this enzymatic assay is a critical determinant of sensitivity, reliability, and experimental workflow. This guide provides an objective comparison of two widely used substrates: the fluorogenic AMC-GlcNAc (4-methylumbelliferyl-N-acetyl-β-D-glucosaminide) and the chromogenic p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), supported by experimental data and detailed protocols.
At the heart of this comparison lies the fundamental difference in their detection methods. pNP-GlcNAc is a chromogenic substrate that, upon enzymatic cleavage by NAG, releases p-nitrophenol, a yellow-colored product that can be quantified using a spectrophotometer. In contrast, this compound is a fluorogenic substrate. Its hydrolysis yields the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected with a fluorometer, offering a significant increase in sensitivity.
Quantitative Performance Comparison
The selection of an appropriate substrate often hinges on key performance parameters such as sensitivity and the enzyme's kinetic properties. While direct side-by-side kinetic data is often study-dependent, the literature consistently highlights the superior sensitivity of fluorogenic assays.
| Parameter | p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) | This compound (4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide) | Key Considerations |
| Detection Method | Colorimetric (Absorbance at ~405 nm) | Fluorometric (Excitation: ~365 nm, Emission: ~450 nm) | Fluorometric methods are generally more sensitive than colorimetric methods[1][2]. |
| Sensitivity | Lower | Higher. Can be significantly faster to reach detectable limits[1]. | For low enzyme concentrations or when sample volume is limited, this compound is the preferred choice. |
| Reported Km (mM) | Varies by enzyme source and conditions (e.g., 0.72 mM for calf brain NAG)[3]. | Generally in a similar range to pNP-GlcNAc, but can vary. | Lower Km indicates higher affinity of the enzyme for the substrate. |
| Optimal pH | Acidic (typically pH 4.2 - 4.7)[4]. | Acidic (typically pH 4.5) | The optimal pH should be determined for the specific enzyme and buffer system being used. |
| Interference | Susceptible to interference from colored or light-absorbing compounds in the sample[5]. | Less susceptible to colorimetric interference, but can be affected by fluorescent compounds in the sample. | Sample blanks are crucial for both assays to account for non-enzymatic hydrolysis and background signals. |
| Instrumentation | Spectrophotometer (plate reader or cuvette-based) | Fluorometer (plate reader or cuvette-based) | Fluorometers are generally more expensive than spectrophotometers. |
Experimental Protocols
Detailed and optimized protocols are essential for reproducible and accurate results. Below are representative protocols for both pNP-GlcNAc and this compound based assays for NAG activity.
Protocol for pNP-GlcNAc Assay
This protocol is adapted from established methods for determining NAG activity in biological samples.
Materials:
-
pNP-GlcNAc substrate
-
Citrate (B86180) buffer (e.g., 0.1 M, pH 4.5)
-
Stop solution (e.g., 0.2 M sodium carbonate or glycine-NaOH buffer, pH 10.4)
-
Enzyme source (e.g., cell lysate, tissue homogenate, purified enzyme)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare Substrate Solution: Dissolve pNP-GlcNAc in citrate buffer to the desired final concentration (e.g., 2 mM).
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, add a specific volume of the enzyme sample to the pre-warmed citrate buffer.
-
Initiate Reaction: Add the pNP-GlcNAc substrate solution to start the enzymatic reaction. The final reaction volume can be adjusted as needed (e.g., 100 µL).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a volume of the stop solution. This raises the pH and maximizes the absorbance of the released p-nitrophenol.
-
Measure Absorbance: Read the absorbance of the solution at 405 nm.
-
Quantification: Determine the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.
Protocol for this compound Assay
This protocol outlines the steps for a highly sensitive fluorometric assay of NAG activity.
Materials:
-
This compound substrate
-
Citrate buffer (e.g., 0.1 M, pH 4.5)
-
Stop solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.4)
-
Enzyme source
-
Fluorometer or fluorescent microplate reader (Excitation ~365 nm, Emission ~450 nm)
-
Black microplates to minimize light scatter.
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in a suitable solvent like DMSO to create a stock solution, which is then diluted in citrate buffer to the final working concentration (e.g., 0.1-0.4 mM).
-
Reaction Setup: In a black 96-well plate, add the enzyme sample to the pre-warmed citrate buffer.
-
Initiate Reaction: Add the this compound substrate solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time, protected from light.
-
Stop Reaction: Add the stop solution to terminate the reaction and enhance the fluorescence of the released AMC.
-
Measure Fluorescence: Read the fluorescence intensity using an appropriate filter set (Excitation ~365 nm, Emission ~450 nm).
-
Quantification: Calculate the enzyme activity based on a standard curve prepared with known concentrations of 7-amino-4-methylcoumarin (AMC).
Visualizing the Methodologies
To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict the enzymatic reactions and a typical experimental workflow.
Caption: Enzymatic cleavage of pNP-GlcNAc and this compound by NAG.
Caption: A generalized workflow for NAG enzymatic assays.
Application in Signaling Pathways and Drug Development
N-acetyl-β-D-glucosaminidase is a key lysosomal hydrolase responsible for the degradation of glycoproteins, glycolipids, and glycosaminoglycans. Its activity is a critical indicator of lysosomal function. In drug development, monitoring NAG activity is essential for assessing the efficacy of therapies for lysosomal storage diseases, such as Tay-Sachs and Sandhoff diseases, where NAG activity is deficient. Furthermore, elevated urinary NAG levels are a well-established biomarker for renal tubular damage, making these assays valuable in preclinical and clinical toxicology studies to evaluate the nephrotoxicity of drug candidates.
The choice between this compound and pNP-GlcNAc can impact the interpretation of results in these contexts. The high sensitivity of this compound allows for the detection of subtle changes in enzyme activity, which is particularly important in early-stage disease detection or when assessing low-level cellular toxicity.
Caption: Role of NAG in lysosomal degradation and its relevance in disease.
Conclusion: Making the Right Choice
The decision to use this compound versus pNP-GlcNAc depends on the specific requirements of the experiment.
-
For high-throughput screening, studies with limited sample material, or when high sensitivity is paramount, this compound is the superior choice. Its fluorometric detection allows for the measurement of lower enzyme activities and can provide results more rapidly.
-
For routine assays where cost is a significant consideration and high sensitivity is not the primary concern, pNP-GlcNAc remains a robust and reliable option. The colorimetric detection is straightforward and can be performed with widely available spectrophotometers.
References
- 1. researchgate.net [researchgate.net]
- 2. corning.com [corning.com]
- 3. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]
- 4. US20040166554A1 - Method for assaying the activity of lysosomal enzymes - Google Patents [patents.google.com]
- 5. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to O-GlcNAcase Activity Assays: Comparing Reproducibility and Accuracy
For researchers, scientists, and drug development professionals, the accurate measurement of O-GlcNAcase (OGA) activity is critical for understanding cellular signaling and for the discovery of novel therapeutics. OGA is the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, a dynamic post-translational modification analogous to phosphorylation. A variety of assays are available to quantify OGA activity, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common OGA assays, with a focus on their reproducibility and accuracy, supported by experimental data and detailed protocols.
The selection of an appropriate OGA assay is a critical decision in experimental design, directly impacting the reliability and interpretation of results. This guide focuses on the widely used fluorogenic AMC-GlcNAc assay and compares its performance with common alternatives, including colorimetric and luminescence-based methods.
Comparative Analysis of OGA Activity Assays
The choice of an OGA assay often depends on the specific experimental needs, such as throughput, sensitivity, and cost. Below is a summary of the key performance characteristics of the most prevalent assay formats. It is important to note that performance metrics such as the coefficient of variation (CV) and Z'-factor can vary depending on the specific experimental conditions, including enzyme concentration, substrate concentration, and instrumentation.
| Assay Type | Principle | Typical Substrate | Detection Method | Reproducibility (CV%) | Accuracy (Z'-factor) | Advantages | Disadvantages |
| Fluorogenic | Enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule. | 4-Methylumbelliferyl-GlcNAc (4-MU-GlcNAc) or this compound | Fluorescence (Ex/Em ~365/450 nm for 4-MU) | 5-15% | > 0.6 | High sensitivity, suitable for HTS, continuous monitoring possible. | Potential for interference from fluorescent compounds, requires a fluorescence plate reader. |
| Colorimetric | Enzymatic cleavage of a chromogenic substrate releases a colored molecule. | p-nitrophenyl-GlcNAc (pNP-GlcNAc) | Absorbance (~405 nm) | 10-20% | ~ 0.5 | Simple, cost-effective, requires a standard absorbance plate reader. | Lower sensitivity than fluorogenic or luminescent assays, less suitable for low-activity samples. |
| Luminescence | Coupled enzyme reaction where OGA activity leads to the generation of a luminescent signal. | O-GlcNAcylated peptide | Luminescence | < 10% | > 0.7 | Very high sensitivity, low background, suitable for HTS. | Indirect measurement, potential for interference with coupled enzymes, generally higher cost.[1] |
| Radioactive | Measures the release of a radiolabeled product from a radiolabeled substrate. | [³H]GlcNAc-labeled peptide | Scintillation counting | < 10% | Not typically reported | Direct and highly sensitive measurement. | Requires handling of radioactive materials, specialized equipment, and disposal procedures.[1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for ensuring the reproducibility and accuracy of any assay. Below are the methodologies for the key OGA assays discussed.
Fluorogenic OGA Assay using 4-Methylumbelliferyl-GlcNAc (4-MU-GlcNAc)
This protocol is representative of assays using fluorogenic substrates like this compound.
Materials:
-
Recombinant human OGA
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) substrate
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.4, 0.3% BSA
-
Stop Solution: 0.5 M Sodium Carbonate
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of 4-MU-GlcNAc in DMSO. Further dilute in Assay Buffer to the desired final concentration (e.g., 2 mM).
-
Add 25 µL of Assay Buffer (and any inhibitors being tested) to the wells of the microplate.
-
Add 25 µL of the OGA enzyme dilution in Assay Buffer to initiate the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate OGA activity by comparing the fluorescence of the sample to a standard curve of 4-methylumbelliferone.
Colorimetric OGA Assay using p-nitrophenyl-GlcNAc (pNP-GlcNAc)
Materials:
-
Recombinant human OGA
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) substrate
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.4, 0.3% BSA
-
Stop Solution: 0.5 M Sodium Carbonate
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare a stock solution of pNP-GlcNAc in Assay Buffer to the desired final concentration (e.g., 2 mM).
-
Add 50 µL of the pNP-GlcNAc solution to the wells of the microplate.
-
Add 50 µL of the OGA enzyme dilution in Assay Buffer to initiate the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 405 nm.
-
Calculate OGA activity by comparing the absorbance of the sample to a standard curve of p-nitrophenol.
Luminescence-based OGA Assay (Coupled Assay)
This protocol describes a conceptual coupled assay for OGA. Commercially available kits like UDP-Glo™ are typically used for the reverse reaction (OGT activity) but the principle can be adapted.
Materials:
-
Recombinant human OGA
-
O-GlcNAcylated peptide substrate
-
Recombinant O-GlcNAc Transferase (OGT)
-
UDP-Glo™ Assay Kit (Promega) or similar
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Perform the OGA reaction by incubating OGA with the O-GlcNAcylated peptide substrate in an appropriate buffer. This reaction will produce a de-glycosylated peptide and free GlcNAc.
-
Stop the OGA reaction (e.g., by heat inactivation or addition of a specific OGA inhibitor).
-
In a second step, use the remaining O-GlcNAcylated peptide as a substrate for OGT in the presence of UDP. The amount of UDP consumed by OGT will be inversely proportional to the initial OGA activity.
-
Add the UDP-Glo™ Detection Reagent, which contains the enzymes and substrates necessary to convert UDP to ATP and then ATP to a luminescent signal.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence.
-
A decrease in luminescence compared to a no-OGA control indicates OGA activity.
Visualizing the Methodologies
To further clarify the experimental workflows and underlying biological pathways, the following diagrams are provided.
O-GlcNAc Cycling Pathway
Fluorogenic OGA Assay Workflow
Decision Logic for OGA Assay Selection
References
A Comparative Analysis of Fluorogenic Substrates for N-acetyl-β-D-glucosaminidase (NAGase)
For Researchers, Scientists, and Drug Development Professionals
N-acetyl-β-D-glucosaminidase (NAGase) is a lysosomal enzyme crucial in the catabolism of glycoproteins, glycolipids, and oligosaccharides. Its activity levels in biological fluids are a significant biomarker for various pathological conditions, including kidney damage, liver disease, and certain cancers. Accurate and sensitive detection of NAGase activity is therefore paramount in both basic research and clinical diagnostics. Fluorogenic substrates offer a highly sensitive and continuous method for monitoring this enzymatic activity. This guide provides a comparative analysis of three major classes of fluorogenic substrates for NAGase, supported by experimental data and detailed protocols to aid in the selection of the most suitable substrate for your research needs.
Key Performance Indicators of Fluorogenic NAGase Substrates
The selection of an optimal fluorogenic substrate depends on several factors, including the sensitivity required, the pH of the experimental system, and the instrumentation available. Below is a summary of the key quantitative parameters for three common fluorogenic NAGase substrates: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), Fluorescein (B123965) di-(N-acetyl-β-D-glucosaminide) (FDG-NAG), and Resorufin-N-acetyl-β-D-glucosaminide (Resorufin-NAG).
| Parameter | 4-Methylumbelliferyl-NAG (4-MUG) | Fluorescein di-NAG (FDG-NAG) | Resorufin-NAG |
| Fluorophore | 4-Methylumbelliferone (B1674119) (4-MU) | Fluorescein | Resorufin (B1680543) |
| Excitation (nm) | ~365 | ~490 | ~570 |
| Emission (nm) | ~450 | ~520 | ~585 |
| Quantum Yield (Φ) | ~0.63 (at pH 10)[1][2] | ~0.92[3] | High |
| Optimal Assay pH | Acidic (~4.6)[4][5] | Weakly acidic (~5.0) | Near-neutral to acidic |
| Michaelis Constant (Km) | ~0.56 - 0.86 mM[4] | ~0.86 mM[4] | Data not available |
| Advantages | High sensitivity, well-established | High quantum yield, good water solubility | Long-wavelength emission (reduces background), stable at physiological pH, suitable for continuous assays without a stop solution. |
| Disadvantages | Requires alkaline stop buffer for maximal fluorescence, shorter wavelength may lead to background fluorescence from biological samples. | Limited published kinetic data. |
Signaling Pathway: Enzymatic Hydrolysis of Fluorogenic Substrates
NAGase catalyzes the hydrolysis of the glycosidic bond in its substrates. With fluorogenic substrates, this enzymatic action cleaves the non-fluorescent substrate, releasing a highly fluorescent molecule. The rate of fluorescence increase is directly proportional to the NAGase activity.
Caption: Enzymatic cleavage of a fluorogenic substrate by NAGase.
Experimental Protocols
Detailed methodologies for performing NAGase activity assays using each of the compared substrates are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental conditions and sample type.
NAGase Assay using 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG)
This is a widely used endpoint assay that requires a stop solution to maximize the fluorescence of the liberated 4-methylumbelliferone.
Materials:
-
4-MUG substrate solution (e.g., 2.25 mM in a suitable buffer)
-
Citrate (B86180) buffer (0.25 M, pH ~4.6)[4]
-
Stop solution (e.g., 0.2 M Glycine-NaOH, pH 10.4)
-
NAGase-containing sample (e.g., cell lysate, tissue homogenate, milk)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the reaction mixture in each well of the microplate by adding:
-
Incubate the plate at 37°C for a defined period (e.g., 8 minutes).[4]
-
Stop the reaction by adding 200 µL of stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
A standard curve using 4-methylumbelliferone should be prepared to quantify the amount of product formed.
NAGase Assay using Fluorescein di-(N-acetyl-β-D-glucosaminide) (FDG-NAG)
This substrate offers the advantage of a highly fluorescent product and good water solubility.
Materials:
-
FDG-NAG substrate solution (concentration to be optimized around the Km, e.g., 1-2 mM)
-
Weakly acidic buffer (e.g., citrate buffer, pH 5.0)[4]
-
NAGase-containing sample
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add the NAGase-containing sample to the wells of the microplate.
-
Initiate the reaction by adding the FDG-NAG substrate solution.
-
Incubate the plate at 37°C, protecting it from light.
-
The reaction can be monitored kinetically by measuring the increase in fluorescence at an excitation of ~490 nm and an emission of ~520 nm.
-
Alternatively, for an endpoint assay, the reaction can be stopped with a suitable high pH buffer, similar to the 4-MUG assay.
-
A standard curve with fluorescein should be used for quantification.
NAGase Assay using Resorufin-N-acetyl-β-D-glucosaminide (Resorufin-NAG)
The long-wavelength emission of resorufin minimizes background interference, and its fluorescence is stable at acidic pH, allowing for a continuous assay without a stop solution.
Materials:
-
Resorufin-NAG substrate solution
-
Assay buffer with a pH optimal for the specific NAGase being studied (can range from acidic to near-neutral).
-
NAGase-containing sample
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add the NAGase-containing sample and the assay buffer to the wells of the microplate.
-
Initiate the reaction by adding the Resorufin-NAG substrate.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 37°C).
-
Monitor the increase in fluorescence in real-time with excitation at ~570 nm and emission at ~585 nm.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
A standard curve with resorufin is necessary for the quantification of the enzymatic activity.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a fluorogenic NAGase assay.
Caption: General workflow for a fluorogenic NAGase assay.
Conclusion
The choice of a fluorogenic substrate for NAGase activity assays has significant implications for experimental outcomes. 4-MUG is a reliable and sensitive substrate, particularly for endpoint assays. Fluorescein-based substrates offer the benefit of a higher quantum yield. For continuous, real-time monitoring and to minimize background fluorescence from biological samples, resorufin-based substrates are an excellent, albeit less characterized in terms of kinetics, alternative. Researchers should consider the specific requirements of their assay, including the nature of the sample and the available instrumentation, to select the most appropriate substrate for robust and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enhanced Fluorescence of N-Acetyl-β-D-Glucosaminidase Activity by ZnO Quantum Dots for Early Stage Mastitis Evaluation [frontiersin.org]
- 5. A microtiter plate assay for N-acetyl-beta-D-glucosaminidase using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Correlating AMC-GlcNAc and HPLC Assays for O-GlcNAcase (OGA) Activity
For researchers, scientists, and drug development professionals, accurately quantifying enzyme activity is paramount. This guide provides an objective comparison of two common methods for measuring the activity of O-GlcNAcase (OGA), a key enzyme in the regulation of O-GlcNAcylation: the fluorescence-based AMC-GlcNAc assay and the chromatography-based High-Performance Liquid Chromatography (HPLC) method. By presenting experimental data, detailed protocols, and workflow visualizations, this document aims to assist researchers in selecting the most appropriate assay for their specific needs.
The dynamic post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in numerous cellular processes. The addition and removal of this sugar moiety are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. Dysregulation of O-GlcNAc cycling has been implicated in a range of diseases, including cancer, diabetes, and neurodegenerative disorders, making OGT and OGA important therapeutic targets.
Quantitative Data Comparison
| Parameter | AMC/4MU-GlcNAc Assay | HPLC-Based Assay | Enzyme Source | Substrate/Inhibitor |
| Km | ~0.43 mM[1] | ~1.1 mM (for pNP-GlcNAc) | Recombinant Human OGA | 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc) / p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) |
| Ki (Thiamet-G) | ~20 nM | Not explicitly found in searches | Human OGA | Thiamet-G |
| IC50 (Thiamet-G) | ~32 nM (in cell lysates)[1] | Not explicitly found in searches | Human OGA in HEK293 cells | Thiamet-G |
Note: The data presented are from different studies and may have been generated under varying experimental conditions. Therefore, direct comparisons should be made with caution. The lack of readily available, directly comparative HPLC data for kinetic parameters using O-GlcNAcylated peptides highlights a potential gap in the literature.
Experimental Methodologies
Fluorescence-Based OGA Assay using 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc)
This method relies on the enzymatic cleavage of a fluorogenic substrate by OGA, leading to the release of a fluorescent product that can be quantified.
Materials:
-
Enzyme: Purified recombinant OGA or cell/tissue lysates.
-
Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc).
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.4, 0.1 mg/ml BSA.
-
Inhibitor Control (optional): Thiamet-G or other known OGA inhibitors.
-
Quenching Solution: 200 mM Glycine, pH 10.75.
-
Instrumentation: Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm).
Protocol:
-
Prepare the OGA enzyme solution in the assay buffer.
-
Add the enzyme solution to the wells of a microplate.
-
To initiate the reaction, add the 4MU-GlcNAc substrate to the wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Incubate the reaction mixture at 37°C for a specified period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Measure the fluorescence intensity using a microplate reader.
-
The rate of the reaction is determined by the increase in fluorescence over time and is proportional to the OGA activity.
HPLC-Based OGA/OGT Assay
This method directly measures the enzymatic conversion of a substrate to its product by separating the two components using reverse-phase HPLC. For OGA, this would involve an O-GlcNAcylated peptide as the substrate, and for OGT, a non-glycosylated peptide and UDP-GlcNAc as substrates.
Materials:
-
Enzyme: Purified recombinant OGA or OGT.
-
Substrate (OGA): A purified O-GlcNAcylated peptide (e.g., from a known OGA target).
-
Substrates (OGT): A non-glycosylated peptide substrate (e.g., CKII peptide) and UDP-GlcNAc.[2]
-
Reaction Buffer: Appropriate buffer for the enzyme (e.g., Tris-HCl or HEPES based buffers with necessary co-factors like MgCl2 for OGT).
-
Quenching Solution: Typically an acid like trifluoroacetic acid (TFA) to stop the reaction and prepare the sample for HPLC.
-
Instrumentation: HPLC system with a C18 reverse-phase column and a UV detector.
Protocol:
-
Set up the enzymatic reaction by combining the enzyme, substrate(s), and reaction buffer.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for various time points.
-
Stop the reaction at each time point by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Separate the substrate and product using a suitable gradient of organic solvent (e.g., acetonitrile) in water with 0.1% TFA.
-
Monitor the elution of the peptide substrate and its product by UV absorbance (typically at 214 or 280 nm).
-
The enzyme activity is determined by quantifying the decrease in the substrate peak area and the increase in the product peak area over time.
Visualizing the Workflows
To better understand the procedural differences between the two assays, the following diagrams illustrate their respective workflows.
Concluding Remarks
Both the this compound fluorescence assay and HPLC-based methods are valuable tools for measuring OGA activity. The choice between them depends on the specific research question, available equipment, and desired throughput.
-
The This compound assay is highly sensitive, amenable to high-throughput screening, and requires less specialized equipment, making it ideal for inhibitor screening and routine activity measurements.
-
The HPLC-based assay offers a direct and label-free method for monitoring the enzymatic reaction with a more "natural" peptide substrate. It is well-suited for detailed kinetic studies, mechanism of action studies, and for validating hits from high-throughput screens.
For a comprehensive understanding of an enzyme's activity and the effect of inhibitors, a combination of both approaches is often the most robust strategy. The fluorescence assay can be used for initial high-throughput screening, while the HPLC method can be employed for in-depth characterization and validation of lead compounds.
References
A Comparative Guide to the Inter-laboratory Validation of the AMC-GlcNAc NAGase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction to NAGase and its Measurement
N-acetyl-β-D-glucosaminidase (NAGase) is a lysosomal enzyme present in various cell types. Its activity in biological fluids is often used as a biomarker for cellular damage and inflammation. Accurate and reproducible measurement of NAGase activity is crucial in various research and clinical applications, including the diagnosis of kidney injury and bovine mastitis.[1][2] The two most common methods for determining NAGase activity involve the use of synthetic substrates that, upon enzymatic cleavage, produce either a fluorescent or a colored product.
The fluorometric assay typically employs a substrate like 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), which is analogous to AMC-GlcNAc. The colorimetric assay often utilizes p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
Comparative Analysis of Assay Performance
Fluorometric assays are generally recognized for their higher sensitivity compared to colorimetric methods.[3] This allows for the detection of lower enzyme concentrations and can be advantageous when sample volume is limited. Conversely, colorimetric assays are often more cost-effective and can be performed with standard laboratory spectrophotometers, making them accessible to a wider range of laboratories.[3][4]
A direct comparison of a fluorometric method using a 4-methylumbelliferyl substrate and a colorimetric method for urinary NAGase determination found a good correlation (r = 0.977) between the two assays, suggesting that the colorimetric method can be used with confidence as an alternative to the fluorometric assay.[5]
The following table summarizes the key performance characteristics of the two assay types based on available literature. It is important to note that these values can vary depending on the specific laboratory conditions, reagents, and instrumentation.
| Performance Characteristic | Fluorometric Assay (this compound/4-MU-GlcNAc) | Colorimetric Assay (pNP-GlcNAc) | Key Considerations |
| Principle | Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product. | Enzymatic cleavage of a colorless substrate to a colored product. | Fluorometric assays offer higher signal amplification. |
| Sensitivity | High (typically in the nanomolar range).[3] | Moderate (typically in the micromolar to millimolar range).[3] | The choice depends on the expected enzyme concentration in the sample. |
| Linearity Range | Generally wide, but can be limited by substrate depletion at high enzyme concentrations. | Dependent on the spectrophotometer's linear range for absorbance. | Each laboratory should determine the linear range for their specific conditions. |
| Precision (Intra-assay CV%) | Reported to be low, often <10%. | Reported to be in the range of 3-7%. | Good precision is achievable with both methods with proper technique. |
| Precision (Inter-assay CV%) | Generally <15%, but can be higher in multi-center studies without strict standardization. | Can be <10% with standardized protocols. | Inter-laboratory variability is a significant factor for all enzyme assays. |
| Limit of Detection (LOD) | Lower than colorimetric assays. A study reported a detection limit of 0.27 μM min⁻¹ for a SERS-based NAGase assay.[6][7] | Higher than fluorometric assays. | Important for samples with low NAGase activity. |
| Equipment | Fluorescence microplate reader or spectrofluorometer.[4] | Standard spectrophotometer or microplate reader.[4] | Accessibility and cost of equipment can be a deciding factor. |
| Cost | Generally higher due to more expensive substrates and specialized equipment. | More cost-effective.[4] | Important for high-throughput screening applications. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and comparability of results, especially in an inter-laboratory setting.
Fluorometric this compound NAGase Assay Protocol
This protocol is a general guideline and should be optimized for specific applications.
1. Reagent Preparation:
- Assay Buffer: 0.1 M citrate (B86180) buffer, pH 4.5.
- Substrate Stock Solution: 10 mM 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (this compound) in DMSO. Store at -20°C.
- Working Substrate Solution: Dilute the stock solution to 1 mM in Assay Buffer just before use.
- Stop Solution: 0.5 M Glycine-NaOH buffer, pH 10.4.
- Standard: 4-Methylumbelliferone (4-MU) stock solution (1 mM in DMSO). Prepare a standard curve by diluting in Assay Buffer.
2. Assay Procedure:
- Prepare a standard curve of 4-MU ranging from 0 to 100 µM.
- Add 50 µL of sample (e.g., cell lysate, tissue homogenate, biological fluid) to the wells of a black 96-well microplate. Include appropriate blanks and controls.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 50 µL of the pre-warmed Working Substrate Solution to each well.
- Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need optimization based on the enzyme activity.
- Stop the reaction by adding 100 µL of Stop Solution to each well.
- Measure the fluorescence using a fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm.
- Calculate the NAGase activity based on the standard curve and express the results as µmol of 4-MU produced per minute per mg of protein.
Colorimetric pNP-GlcNAc NAGase Assay Protocol
This protocol is a general guideline and should be optimized for specific applications.[8]
1. Reagent Preparation:
- Assay Buffer: 0.1 M citrate buffer, pH 4.5.
- Substrate Solution: 2 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) in Assay Buffer.[8]
- Stop Solution: 0.5 M NaOH.
- Standard: p-nitrophenol (pNP) stock solution (10 mM in water). Prepare a standard curve by diluting in Assay Buffer.
2. Assay Procedure:
- Prepare a standard curve of pNP ranging from 0 to 1 mM.
- Add 100 µL of sample to the wells of a clear 96-well microplate. Include appropriate blanks and controls.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 100 µL of the pre-warmed Substrate Solution to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 50 µL of Stop Solution to each well.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the NAGase activity based on the standard curve and express the results as µmol of pNP produced per minute per mg of protein.
Mandatory Visualizations
Experimental Workflow of the this compound NAGase Assay
Caption: Workflow for the this compound NAGase assay.
Factors Contributing to Inter-laboratory Variability
Caption: Key contributors to inter-laboratory assay variability.
Conclusion and Recommendations
The choice between the fluorometric this compound NAGase assay and its colorimetric alternatives depends on the specific requirements of the study. For high-sensitivity applications and research involving low enzyme concentrations, the fluorometric assay is superior. For routine screening or laboratories with limited access to specialized equipment, the colorimetric assay provides a robust and cost-effective alternative.
To ensure inter-laboratory comparability of results, the following are recommended:
-
Standardized Protocols: Adherence to a well-defined and standardized protocol is paramount.
-
Common Reagent Lots: Whenever possible, participating laboratories should use reagents from the same lot, especially the substrate.
-
Reference Materials: The use of a common reference material with a certified NAGase activity can help in harmonizing results across different laboratories.
-
Proficiency Testing: Regular participation in proficiency testing schemes can help laboratories assess and improve their performance.
References
- 1. N-acetyl-beta-D-glucosaminidase test for screening milk samples for subclinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-beta-D-glucosaminidase activity in whole milk and milk fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 4. antozyme.com [antozyme.com]
- 5. Colorimetric assay for N-acetyl-beta-D-glucosaminidase (NAG) in pathological urine using the omega-nitrostyryl substrate: the development of a kit and the comparison of manual procedure with the automated fluorimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 8. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of AMC-GlcNAc for β-N-acetylhexosaminidase Isoenzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of β-N-acetylhexosaminidase (Hex) isoenzymes A and B with the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (AMC-GlcNAc). The data and protocols presented herein are intended to assist researchers in designing and interpreting experiments involving the measurement of Hex activity.
Introduction to β-N-acetylhexosaminidase and this compound
β-N-acetylhexosaminidases are lysosomal enzymes crucial for the catabolism of glycoconjugates. In humans, there are two major isoenzymes: Hexosaminidase A (Hex A), a heterodimer of α and β subunits, and Hexosaminidase B (Hex B), a homodimer of β subunits.[1][2] Both enzymes catalyze the hydrolysis of terminal β-linked N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from various substrates.
This compound is a widely used fluorogenic substrate for assessing the activity of N-acetyl-β-D-glucosaminidases.[3] Enzymatic cleavage of the glycosidic bond releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU), which can be quantified to determine enzyme activity. Both Hex A and Hex B are capable of hydrolyzing this compound.
Comparative Kinetic Performance
While both Hex A and Hex B can process this compound, their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), show notable differences. The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate.
The following table summarizes the kinetic parameters of human Hex A and Hex B with this compound (also referred to as 4-MUG or MUG).
| Isoenzyme | Substrate | Km (mM) | Vmax (nmol/h/mg) |
| Hexosaminidase A (Hex A) | This compound | 0.77 | 10,000 |
| Hexosaminidase B (Hex B) | This compound | 0.53 | 15,000 |
Data sourced from a comparative study of Hex isozymes. The Vmax values were converted from the source's units for consistency.
These data indicate that Hex B has a slightly higher affinity (lower Km) for this compound compared to Hex A. Furthermore, under saturating substrate conditions, Hex B exhibits a higher maximal velocity.
A key differentiator between the isoenzymes is their activity towards sulfated substrates. While both hydrolyze the neutral substrate this compound, only the α-subunit of Hex A can efficiently hydrolyze negatively charged substrates like 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS).[4] The relative hydrolysis ratio of this compound to MUGS is approximately 3-4 for Hex A, whereas for Hex B, it is in the range of 150-300.[4] This significant difference in substrate specificity allows for the selective measurement of Hex A activity.
Signaling Pathway and Experimental Workflow
To visually represent the enzymatic reaction and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Enzymatic hydrolysis of this compound by β-N-acetylhexosaminidase.
Caption: Workflow for β-N-acetylhexosaminidase activity assay using this compound.
Experimental Protocols
Below are detailed methodologies for performing a β-N-acetylhexosaminidase activity assay using this compound.
Materials
-
Assay Buffer: 100 mM Sodium Citrate, 250 mM NaCl, pH 4.5.
-
Enzyme: Purified or recombinant human Hexosaminidase A or B.
-
Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (this compound), 50 mM stock in DMSO.
-
Stop Solution: 0.2 M Sodium Borate buffer, pH 10.0.
-
Standard: 4-Methylumbelliferone (4-MU), stock solution in DMSO.
-
96-well black microplate.
-
Fluorescent plate reader with excitation at ~365 nm and emission at ~445 nm.
Assay Procedure
-
Reagent Preparation:
-
Dilute the enzyme sample to the desired concentration in Assay Buffer.
-
Prepare the working Substrate solution by diluting the 50 mM stock to 800 µM in Assay Buffer.
-
Prepare a standard curve of 4-MU in Assay Buffer.
-
-
Enzyme Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the 800 µM Substrate solution to each well containing the enzyme. The final substrate concentration will be 400 µM.
-
For a substrate blank, add 50 µL of Assay Buffer instead of the enzyme solution to a well, followed by 50 µL of the 800 µM Substrate solution.
-
Incubate the plate at 37°C for an appropriate time (e.g., 5-30 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. This will raise the pH and stop the enzymatic activity, while enhancing the fluorescence of the liberated 4-MU.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
-
Data Analysis
-
Subtract the fluorescence reading of the substrate blank from the readings of all other wells.
-
Use the 4-MU standard curve to convert the fluorescence readings (Relative Fluorescence Units, RFU) into the amount of product (pmol or nmol of 4-MU) formed.
-
Calculate the specific activity of the enzyme using the following formula:
Specific Activity (pmol/min/µg) = (Amount of 4-MU produced (pmol)) / (Incubation time (min) x Amount of enzyme (µg))
Conclusion
This compound serves as an effective fluorogenic substrate for both Hex A and Hex B isoenzymes. While both enzymes demonstrate robust activity towards this substrate, Hex B exhibits a slightly higher affinity and a greater maximum reaction velocity. For studies requiring the specific assessment of Hex A activity, co-assaying with a sulfated substrate like MUGS is recommended to differentiate the activities of the two isoenzymes. The provided protocol offers a reliable method for the quantification of β-N-acetylhexosaminidase activity, which can be adapted for various research and drug development applications.
References
- 1. Crystal Structure of Human β-Hexosaminidase B: Understanding the Molecular Basis of Sandhoff and Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Substrates for Measuring Enzyme Activity Beyond AMC-GlcNAc
For researchers, scientists, and drug development professionals engaged in the study of glycosidases, the selection of an appropriate substrate is paramount for accurate and reliable measurement of enzyme activity. While 7-amino-4-methylcoumarin (B1665955) N-acetyl-β-D-glucosaminide (AMC-GlcNAc) has been a widely utilized fluorogenic substrate, a diverse landscape of alternative substrates offers distinct advantages in terms of sensitivity, specificity, and compatibility with various assay formats. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower informed substrate selection.
The enzymatic cleavage of N-acetyl-β-D-glucosamine (GlcNAc) from glycoconjugates is a critical process in various biological pathways, and its dysregulation is implicated in numerous diseases. The enzymes responsible for this cleavage, such as O-GlcNAcase (OGA) and β-N-acetylhexosaminidases (Hex A and Hex B), are significant targets for therapeutic intervention. Consequently, robust methods for assaying their activity are essential for basic research and drug discovery.
This guide explores the performance of various alternative substrates to this compound, categorized by their detection method: fluorogenic, chromogenic, and luminescent. We present a comprehensive comparison of their key performance indicators and provide detailed experimental protocols to facilitate their implementation in your laboratory.
Comparative Analysis of Alternative Substrates
The choice of substrate can significantly impact the outcome and interpretation of enzyme activity assays. The following table summarizes the key quantitative parameters of various substrates, offering a direct comparison to aid in your selection process.
| Substrate Class | Substrate Name | Enzyme Target(s) |
| Optimal pH | Detection Method | Excitation (nm) | Emission (nm) | Key Advantages |
| Fluorogenic | 4-Methylumbelliferyl-GlcNAc (MUG-GlcNAc) | Hexosaminidases, OGA | 430[1][2] | 4.0-5.0 (lysosomal), 6.4 (cytoplasmic) | Fluorescence | ~360 | ~445 | Well-established, commercially available. |
| Fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc) | Hexosaminidases, OGA | 84.9 (for OGA)[1][2] | 6.4 | Fluorescence | ~490 | ~520 | Higher sensitivity than MUG-GlcNAc.[1] | |
| Resorufin-α-D-glucopyranoside | α-glucosidase | ~80 | 4.0-7.5 | Fluorescence | ~570 | ~590 | Long-wavelength emission minimizes interference from autofluorescent compounds.[3][4] | |
| Chromogenic | p-Nitrophenyl-GlcNAc (pNP-GlcNAc) | Hexosaminidases, OGA | 1100 (for OGA)[1][2] | 4.5 | Colorimetric | - | 405-410 | Cost-effective, suitable for high-throughput screening.[5][6][7] |
| MNP-GlcNAc | β-N-acetyl-glucosaminidase | - | >9.5 | Colorimetric | - | 505 | Soluble red product.[8] | |
| VRA-GlcNAc | β-N-acetyl-glucosaminidase | - | - | Colorimetric | - | - | Novel chromogenic substrate.[8] | |
| Luminescent | UDP-Glo™ Glycosyltransferase Assay | O-GlcNAc Transferase (OGT) | - | 7.0-7.5 | Luminescence | - | - | High sensitivity, measures UDP product of transferases.[9][10] |
Experimental Protocols
To ensure the successful application of these alternative substrates, detailed experimental protocols are provided below for key assay types.
Protocol 1: Fluorogenic Assay for O-GlcNAcase (OGA) Activity using FDGlcNAc
This protocol is adapted from the methodology described in Kim et al., (2006).[1]
1. Reagent Preparation:
- Assay Buffer: 50 mM NaH₂PO₄, 100 mM NaCl, 1 mM DTT, pH 6.4.
- Enzyme Solution: Purified recombinant human OGA diluted in Assay Buffer to the desired concentration.
- Substrate Stock Solution: 10 mM FDGlcNAc in DMSO.
- Stop Solution: 1 M glycine, pH 10.4.
2. Assay Procedure:
- Prepare a serial dilution of the FDGlcNAc substrate in Assay Buffer.
- In a 96-well black microplate, add 50 µL of the diluted substrate to each well.
- Initiate the reaction by adding 50 µL of the Enzyme Solution to each well.
- Incubate the plate at 37°C for 15-60 minutes, protecting it from light.
- Terminate the reaction by adding 100 µL of Stop Solution.
- Measure the fluorescence intensity using a microplate reader with excitation at 490 nm and emission at 520 nm.
3. Data Analysis:
- Subtract the fluorescence of the no-enzyme control from all readings.
- Plot the fluorescence intensity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Chromogenic Assay for β-N-acetylhexosaminidase Activity using pNP-GlcNAc
This protocol is a general method for measuring hexosaminidase activity.
1. Reagent Preparation:
- Assay Buffer: 0.1 M citrate (B86180) buffer, pH 4.5.
- Enzyme Solution: Cell lysate or purified enzyme diluted in Assay Buffer.
- Substrate Solution: 2.4 mM p-Nitrophenyl-N-acetyl-β-D-glucosaminide in Assay Buffer.[6]
- Stop Solution: 0.2 M sodium carbonate.
2. Assay Procedure:
- Add 50 µL of the Enzyme Solution to the wells of a 96-well clear microplate.
- Pre-warm the plate and the Substrate Solution to 37°C.
- Initiate the reaction by adding 50 µL of the pre-warmed Substrate Solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 100 µL of Stop Solution.
- Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
- Create a standard curve using known concentrations of p-nitrophenol.
- Calculate the amount of p-nitrophenol released in each sample using the standard curve.
- Enzyme activity is typically expressed as µmol of p-nitrophenol released per minute per mg of protein.
Protocol 3: Luminescent Coupled-Enzyme Assay for O-GlcNAc Transferase (OGT) Activity
This protocol is based on the principle of the UDP-Glo™ Glycosyltransferase Assay.[9][10]
1. Reagent Preparation:
- Follow the manufacturer's instructions for preparing the UDP-Glo™ Reagent.
- OGT Reaction Buffer: 100 mM HEPES (pH 7.0), 5 mM MnCl₂, 100 µM UDP-GlcNAc, and 50 µM of a suitable peptide or protein substrate (e.g., dEGF20).[10]
- Enzyme Solution: Purified OGT diluted in an appropriate buffer.
2. Assay Procedure:
- In a 96-well white microplate, combine the components of the OGT reaction (buffer, UDP-GlcNAc, peptide substrate).
- Initiate the reaction by adding the OGT enzyme.
- Incubate at room temperature for 60 minutes.
- Add an equal volume of the prepared UDP-Glo™ Reagent to each well.
- Incubate at room temperature for another 60 minutes to allow the luminescence signal to stabilize.
- Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
- The luminescence signal is directly proportional to the amount of UDP produced, and therefore to the OGT activity.
- A standard curve can be generated using known concentrations of UDP to quantify the amount of product formed.
Visualizing the Mechanisms
To better understand the underlying principles of these assays, the following diagrams illustrate the enzymatic reaction and a general experimental workflow.
Caption: General mechanism of a glycosidase acting on a synthetic substrate.
Caption: A typical experimental workflow for an enzyme activity assay.
Conclusion
The selection of an appropriate substrate is a critical decision in the design of enzyme activity assays. While this compound remains a useful tool, the alternatives presented in this guide offer a range of benefits, from the enhanced sensitivity of fluorogenic substrates like FDGlcNAc to the cost-effectiveness and high-throughput compatibility of chromogenic substrates like pNP-GlcNAc. Luminescent assays provide a highly sensitive, albeit indirect, method for measuring the activity of transferases. By carefully considering the specific requirements of your research, including the target enzyme, desired sensitivity, and available instrumentation, you can select the optimal substrate to generate accurate and reproducible data, ultimately advancing our understanding of glycosidase function and aiding in the development of novel therapeutics.
References
- 1. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new resorufin-based alpha-glucosidase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Chromogenic substrates for the assay of β-N-acetyl-glucosaminidase (EC 3.2.1.52) | Helier Scientific ltd [helierscientific.com]
- 9. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AMC-GlcNAc: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant workspace. This guide provides detailed, step-by-step procedures for the proper disposal of AMC-GlcNAc (4-Methylumbelliferyl N-acetyl-β-D-glucosaminide), a widely used fluorogenic substrate for detecting N-acetyl-β-D-glucosaminidase activity.
Immediate Safety and Handling Protocols
Before proceeding with the disposal of this compound, it is imperative to adhere to standard laboratory safety protocols. While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, general best practices for handling chemical compounds should be observed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Use nitrile or other suitable chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is recommended.
Engineering Controls:
-
Ensure adequate ventilation in the work area. For handling bulk quantities or if dust generation is possible, a fume hood should be utilized.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its associated waste should always be in accordance with local, state, and federal regulations, as well as institutional environmental health and safety (EHS) guidelines.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical source of information for the safe handling and disposal of any chemical. The SDS for this compound indicates that the substance is not classified as hazardous waste.[1]
-
Waste Segregation:
-
Unused or Expired this compound: Solid, unused this compound should be collected in a designated, clearly labeled waste container.
-
Contaminated Labware: Items such as pipette tips, tubes, and plates that have come into contact with this compound should be collected in a separate, appropriately labeled container for solid chemical waste.
-
Aqueous Solutions: Solutions containing this compound should not be poured down the drain, as it is considered slightly hazardous to aquatic life.[2] Collect these solutions in a labeled container for aqueous chemical waste.
-
-
Disposal of Containers:
-
Final Disposal:
-
Transfer all collected waste to your institution's designated chemical waste storage area.
-
Ensure all waste containers are properly sealed and labeled according to your EHS department's guidelines.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not extensively defined, the following information from safety data sheets provides guidance on its environmental impact.
| Parameter | Value/Classification | Source |
| Hazard Classification | Not a hazardous substance according to Regulation (EC) No. 1272/2008 | [1] |
| Water Hazard Class | 1 (Self-assessment): slightly hazardous for water | [2] |
Experimental Workflow: this compound Disposal
The logical workflow for the proper disposal of this compound is outlined below. This process ensures that all forms of waste generated during experimentation with this compound are handled safely and in compliance with standard laboratory procedures.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AMC-GlcNAc
Essential Safety and Handling Protocols for N-Acetyl-β-D-glucosaminide-7-amido-4-methylcoumarin (AMC-GlcNAc)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a fluorogenic substrate used in enzymatic assays. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is mandatory. The primary hazards are associated with the 7-amino-4-methylcoumarin (B1665955) (AMC) component, which is a known skin, eye, and respiratory irritant.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the irritant AMC component.[1] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes that could cause serious eye irritation.[1][2] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from accidental spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of the powder form, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Prepare a clean and uncluttered workspace.
-
If weighing the solid compound, perform this task in a chemical fume hood to minimize inhalation risk.[1]
2. Dissolving the Compound:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.[1]
-
Consult the product's Certificate of Analysis for recommended storage conditions, typically at or below -15°C for long-term stability.[1]
3. Spill Management:
-
Small Spills: Wearing appropriate PPE, cover the spill with an inert absorbent material. Scoop the mixture into a labeled container for proper disposal.[1]
-
Large Spills: Evacuate the area immediately and contact your institution's environmental health and safety department.[1]
4. First Aid Measures:
-
In case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
In case of Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]
-
In case of Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting.[3]
-
In all cases of exposure, seek medical advice if symptoms persist or if you feel unwell.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed container for hazardous waste disposal.
-
Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
